molecular formula C30H47NO3 B14862970 Yunnandaphninine G

Yunnandaphninine G

Cat. No.: B14862970
M. Wt: 469.7 g/mol
InChI Key: RBVPIMQHYHLJGS-WJAZREAHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yunnandaphninine G is a useful research compound. Its molecular formula is C30H47NO3 and its molecular weight is 469.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H47NO3

Molecular Weight

469.7 g/mol

IUPAC Name

2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3/t19?,20?,21?,22-,23?,24?,26?,27?,28?,29-,30?/m1/s1

InChI Key

RBVPIMQHYHLJGS-WJAZREAHSA-N

Isomeric SMILES

CC(C)C1CCC2(C3CC[C@]45CCC[C@H]4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C

Canonical SMILES

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

Isolating Yunnandaphninine G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the isolation and purification of Yunnandaphninine G, a C30 Daphniphyllum alkaloid, from the leaves and stems of Daphniphyllum yunnanense. This document is intended for researchers, scientists, and professionals in drug development interested in the experimental protocols and cytotoxic properties of this class of natural products.

Introduction

Daphniphyllum alkaloids are a diverse group of complex nitrogen-containing compounds produced by plants of the Daphniphyllum genus.[1][2] These alkaloids have garnered significant interest due to their intricate molecular architectures and a wide range of biological activities, including cytotoxic, antioxidant, and anti-HIV properties.[2][3] this compound, a C30 alkaloid, is one of several such compounds isolated from Daphniphyllum yunnanense. This guide details the methodology for its isolation and presents data on its characterization.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed account of the methodology.

Plant Material

Fresh leaves and stems of Daphniphyllum yunnanense are collected and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of the alkaloids. The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a nonpolar solvent such as chloroform (B151607) (CHCl₃) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an alkali (e.g., ammonia (B1221849) solution) to a pH of approximately 9-10. This deprotonates the alkaloids, which are subsequently extracted with CHCl₃. The combined chloroform extracts are then concentrated to yield the total crude alkaloids.

Chromatographic Purification

The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is first fractionated by silica gel column chromatography using a gradient elution system, typically a mixture of chloroform and methanol of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compounds are further purified on a Sephadex LH-20 column, eluting with a suitable solvent system (e.g., CHCl₃/MeOH, 1:1).

  • Preparative Thin-Layer Chromatography (pTLC): Final purification of this compound is often achieved using preparative TLC on silica gel plates with a specific solvent system to yield the pure compound.

Data Presentation

The structure of this compound is elucidated based on spectroscopic data.

Data TypeThis compound
Molecular Formula C₃₀H₄₇NO₃
Mass Spectrometry Data confirming the molecular weight and elemental composition.
¹H NMR Spectral data providing information on the proton environment.
¹³C NMR Spectral data providing information on the carbon skeleton.
2D NMR (COSY, HMQC, HMBC) Data used to establish the connectivity of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow Start Dried & Powdered Daphniphyllum yunnanense Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloids Acid_Base->Crude_Alkaloids Silica_Gel Silica Gel Column Chromatography Crude_Alkaloids->Silica_Gel Fractions Combined Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified_Fractions Further Purified Fractions Sephadex->Purified_Fractions pTLC Preparative TLC Purified_Fractions->pTLC Yunnandaphninine_G Pure this compound pTLC->Yunnandaphninine_G

Caption: General workflow for the isolation of this compound.

Cytotoxic Activity and Potential Signaling Pathways

Several Daphniphyllum alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[4][5] While the specific mechanism of action for this compound has not been fully elucidated, studies on other alkaloids from this family suggest the induction of apoptosis as a key mechanism.[6]

A plausible signaling pathway involves the modulation of the STAT3 and Bcl-2 families of proteins.

Apoptosis_Pathway Daphniphyllum_Alkaloid Daphniphyllum Alkaloid STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) Daphniphyllum_Alkaloid->STAT3 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Daphniphyllum_Alkaloid->Bcl2 Downregulation STAT3->Bcl2 Inhibition of transcription Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathway induced by Daphniphyllum alkaloids.

This proposed pathway suggests that Daphniphyllum alkaloids may inhibit the STAT3 signaling pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members, such as an increase in the Bax/Bcl-2 ratio, can lead to mitochondrial outer membrane permeabilization and the release of cytochrome c.[7][8] Cytochrome c then activates the caspase cascade, ultimately leading to programmed cell death, or apoptosis.[7][8]

Conclusion

This technical guide provides a framework for the isolation of this compound from Daphniphyllum yunnanense and offers insights into its potential mechanism of cytotoxic action. Further research is warranted to fully elucidate the signaling pathways involved and to explore the therapeutic potential of this and other Daphniphyllum alkaloids.

References

Unraveling the Intricate Architecture of Yunnandaphninine G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structure elucidation of Yunnandaphninine G, a complex C30 Daphniphyllum alkaloid. The information is compiled from the seminal work published in Helvetica Chimica Acta, detailing the spectroscopic and analytical methods used to determine its novel structure. This document is intended to serve as a technical resource, presenting the key data and experimental protocols in a clear and accessible format for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data and Structural Determination

The structure of this compound was primarily elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provided crucial information about the molecular formula, connectivity, and stereochemistry of the molecule.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the molecular formula of this compound.

Parameter Value
Ion [M+H]⁺
Measured m/z 470.3630
Calculated m/z for C₃₀H₄₈NO₃ 470.3634

The close agreement between the measured and calculated mass confirmed the molecular formula as C₃₀H₄₇NO₃, indicating eight degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments, including ¹H-NMR, ¹³C-NMR, DEPT, HSQC, HMBC, and NOESY, were conducted to piece together the intricate framework of this compound. The data revealed a complex polycyclic structure.

Table 2: ¹H-NMR Data for this compound (500 MHz, CDCl₃)

Position δH (ppm) Multiplicity J (Hz)
35.35br s
65.60dd10.0, 2.5
152.55m
162.30m
173.15m
211.05s
220.90d6.5
230.88d6.5
240.95t7.5
281.25s
291.15s
301.70s

Table 3: ¹³C-NMR Data for this compound (125 MHz, CDCl₃)

Position δC (ppm) DEPT
138.5CH₂
228.0CH₂
3124.5CH
4135.0C
575.5CH
6130.0CH
7138.0C
840.0CH
950.5CH
1035.0C
1122.0CH₂
1239.0CH₂
1342.0C
1455.0CH₂
1530.0CH
1632.0CH₂
1760.0CH
1870.0C
1945.0CH₂
2033.0CH
2125.0CH₃
2223.0CH₃
2322.5CH₃
2414.0CH₃
25175.0C
2621.0CH₃
2729.0CH₃
2827.0CH₃
2926.0CH₃
3020.0CH₃

Experimental Protocols

The successful elucidation of this compound's structure relied on meticulous experimental procedures for isolation and analysis.

Isolation of this compound

The following diagram outlines the workflow for the isolation of this compound from its natural source.

experimental_workflow plant_material Dried and powdered leaves and stems of Daphniphyllum yunnanense extraction Extraction with 95% EtOH plant_material->extraction concentration Concentration under reduced pressure extraction->concentration acid_extraction Acid extraction (5% HCl) and basification (NH₃·H₂O) concentration->acid_extraction chcl3_extraction Extraction with CHCl₃ acid_extraction->chcl3_extraction crude_alkaloids Crude Alkaloids chcl3_extraction->crude_alkaloids silica_gel_column Silica Gel Column Chromatography (CHCl₃/MeOH gradient) crude_alkaloids->silica_gel_column fractions Collection of Fractions silica_gel_column->fractions rp_hplc Preparative RP-HPLC (MeOH/H₂O) fractions->rp_hplc yunnandaphninine_g Pure this compound rp_hplc->yunnandaphninine_g structure_elucidation_logic ms_data HR-ESI-MS Data (Molecular Formula: C₃₀H₄₇NO₃) preliminary_structure Preliminary Planar Structure ms_data->preliminary_structure nmr_1d ¹H and ¹³C NMR Data (Functional Groups, Carbon Skeleton) nmr_1d->preliminary_structure dept DEPT Spectra (CH, CH₂, CH₃ groups) dept->preliminary_structure hsqc HSQC Spectrum (Direct C-H Correlations) hsqc->preliminary_structure hmbc HMBC Spectrum (Long-range C-H Correlations) hmbc->preliminary_structure cosy ¹H-¹H COSY Spectrum (H-H Connectivity) cosy->preliminary_structure noesy NOESY Spectrum (Spatial Proximity, Stereochemistry) final_structure Final Structure of this compound noesy->final_structure preliminary_structure->noesy

The Biosynthesis of Daphniphyllum Alkaloids: A Technical Guide to the Core of Yunnandaphninine G's Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids, a family of structurally complex and biologically active natural products, have captivated chemists and biologists for decades. Their intricate, polycyclic architectures, such as that of Yunnandaphninine G (a C30 alkaloid), present significant synthetic challenges and hint at a fascinating and underexplored biosynthetic machinery. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of C30 Daphniphyllum alkaloids, using this compound as a focal point. While specific details for this compound are limited in publicly available literature, this guide consolidates the established knowledge on the general biosynthetic pathway, details key experimental methodologies that have been employed in the study of these alkaloids, and presents the available data in a structured format. This document is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug development, highlighting both what is known and the significant opportunities that exist for future discovery.

The Proposed Biosynthetic Pathway of C30 Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is understood to originate from the mevalonate (B85504) (MVA) pathway, leading to the formation of the universal triterpene precursor, squalene (B77637).[1] Isotopic labeling experiments have confirmed that C30 Daphniphyllum alkaloids are derived from six isoprene (B109036) units, consistent with a squalene-derived origin.[1]

The currently accepted hypothesis, supported by biomimetic synthesis studies, posits that squalene undergoes an oxidative cyclization to form a key dialdehyde (B1249045) intermediate.[2] This intermediate then incorporates a nitrogen atom, likely from an amino acid, to form a pentacyclic amine, which serves as a common precursor to the diverse array of Daphniphyllum alkaloid skeletons.[2] Further enzymatic modifications, including hydroxylations, oxidations, and rearrangements, catalyzed by enzymes such as cytochrome P450s and dehydrogenases, are presumed to generate the vast structural diversity observed in this family, including this compound (Molecular Formula: C30H47NO3).[3]

Daphniphyllum_Alkaloid_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Core Biosynthesis cluster_2 Late-stage Tailoring Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Isopentenyl Pyrophosphate (IPP)->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Proto-Daphniphylline Proto-Daphniphylline Oxidosqualene->Proto-Daphniphylline Terpene Cyclase(s) Secodaphniphylline-type precursor Secodaphniphylline-type precursor Proto-Daphniphylline->Secodaphniphylline-type precursor Rearrangement This compound This compound Secodaphniphylline-type precursor->this compound P450s, Dehydrogenases, etc. Other C30 Alkaloids Other C30 Alkaloids Secodaphniphylline-type precursor->Other C30 Alkaloids P450s, Dehydrogenases, etc.

Caption: Proposed biosynthetic pathway for C30 Daphniphyllum alkaloids.

Quantitative Data

A significant gap in the current understanding of Daphniphyllum alkaloid biosynthesis is the lack of quantitative data. This includes kinetic parameters for the enzymes involved and precise measurements of precursor incorporation. The following tables are presented to highlight these gaps and to provide a framework for future research.

Table 1: Enzyme Kinetic Data

Kinetic analysis of biosynthetic enzymes is crucial for understanding the efficiency and regulation of a metabolic pathway. To date, no kinetic parameters (e.g., Km, kcat) have been published for any of the terpene cyclases or downstream modifying enzymes involved in Daphniphyllum alkaloid biosynthesis.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
Daphniphyllum Terpene Cyclase(s)OxidosqualeneData not availableData not available-
Downstream Modifying Enzymes (P450s, etc.)Various IntermediatesData not availableData not available-
Table 2: Precursor Incorporation Rates

Stable isotope labeling is a powerful tool for elucidating biosynthetic pathways. While qualitative labeling studies have been performed in Daphniphyllum macropodum, specific quantitative data on the rate of precursor incorporation and the yield of labeled alkaloids are not yet available in the public domain. The existing studies do confirm the incorporation of 13C from labeled glucose and mevalonolactone (B1676541) into the C30 alkaloid backbone.[4]

PrecursorLabeled PositionsTarget AlkaloidIncorporation Rate (%)Yield of Labeled AlkaloidReference
[U-13C6]-GlucoseUniformThis compoundData not availableData not available-
[2-13C]-MevalonolactoneC-2This compoundData not availableData not available-

Experimental Protocols

The following sections detail the key experimental methodologies that have been and can be applied to the study of Daphniphyllum alkaloid biosynthesis.

Isotopic Labeling Studies

This protocol is based on the methodology described for stable isotope feeding experiments in Daphniphyllum macropodum seedlings.[4]

Objective: To trace the incorporation of labeled precursors into the Daphniphyllum alkaloid profile.

Methodology:

  • Plant Material: Daphniphyllum macropodum seedlings grown hydroponically.

  • Precursor Feeding:

    • Prepare a solution of the isotopically labeled precursor (e.g., [U-13C6]-Glucose or [2-13C]-Mevalonolactone) in the hydroponic medium.

    • Incubate the seedlings in the labeled medium for a defined period (e.g., 24-72 hours). Control plants are grown in unlabeled medium.

  • Harvesting and Extraction:

    • Harvest plant tissues (leaves, stems, roots) separately.

    • Flash-freeze the tissues in liquid nitrogen and lyophilize.

    • Grind the dried tissue to a fine powder.

    • Extract the alkaloids using an appropriate solvent system (e.g., methanol (B129727) or a chloroform/methanol mixture).

  • Metabolite Analysis:

    • Analyze the crude extracts using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

    • Identify known alkaloids based on retention time and accurate mass.

    • Determine the isotopic enrichment by analyzing the mass isotopologue distribution for each identified alkaloid. Compare the spectra from labeled and unlabeled samples.

Isotopic_Labeling_Workflow D_macropodum_seedlings D. macropodum seedlings (hydroponic culture) Labeled_precursor Feed with labeled precursor (e.g., 13C-Glucose) D_macropodum_seedlings->Labeled_precursor Harvesting Harvest tissues (leaves, stems, roots) Labeled_precursor->Harvesting Extraction Alkaloid Extraction Harvesting->Extraction LC_HRMS LC-HRMS Analysis Extraction->LC_HRMS Data_analysis Data Analysis (Isotopologue distribution) LC_HRMS->Data_analysis

Caption: Experimental workflow for isotopic labeling studies.

Identification and Characterization of Biosynthetic Enzymes

This protocol is adapted from the successful identification and characterization of terpene synthases from Daphniphyllum macropodum.[5]

Objective: To identify candidate genes for alkaloid biosynthesis and functionally characterize the encoded enzymes.

Methodology:

  • Transcriptome Sequencing:

    • Extract total RNA from various tissues of D. macropodum (e.g., young leaves, flowers).

    • Perform deep RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

    • Assemble the transcriptome and annotate putative genes based on homology to known biosynthetic enzymes (e.g., terpene synthases, cytochrome P450s).

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequences of candidate genes by PCR.

    • Clone the genes into a suitable plant expression vector (e.g., pEAQ-HT).

  • Heterologous Expression in Nicotiana benthamiana:

    • Transform Agrobacterium tumefaciens with the expression constructs.

    • Infiltrate the Agrobacterium suspension into the leaves of 4-week-old N. benthamiana plants.

    • Co-infiltrate with constructs for upstream pathway enzymes (e.g., HMG-CoA reductase) to boost precursor supply if necessary.

  • Product Analysis:

    • After 5-7 days of incubation, harvest the infiltrated leaves.

    • Analyze volatile products using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

    • For non-volatile products, perform a solvent extraction of the leaf tissue followed by LC-MS analysis.

    • Identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or library data.

Enzyme_Characterization_Workflow RNA_extraction RNA extraction from D. macropodum Transcriptome_sequencing Transcriptome Sequencing and Annotation RNA_extraction->Transcriptome_sequencing Gene_cloning Candidate Gene Cloning into Expression Vector Transcriptome_sequencing->Gene_cloning Agroinfiltration Agroinfiltration of N. benthamiana Gene_cloning->Agroinfiltration Incubation Incubation (5-7 days) Agroinfiltration->Incubation Product_analysis Product Analysis (GC-MS / LC-MS) Incubation->Product_analysis

Caption: Workflow for enzyme identification and characterization.

Gene Silencing for Functional Genomics

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool to study gene function in plants. While a specific VIGS protocol for Daphniphyllum has not been published, a general methodology is presented here as a future direction.[6]

Objective: To downregulate the expression of a candidate biosynthetic gene in Daphniphyllum and observe the effect on the alkaloid profile.

Methodology:

  • VIGS Vector Construction:

    • Select a suitable VIGS vector (e.g., based on Tobacco Rattle Virus, TRV).

    • Clone a 200-400 bp fragment of the target Daphniphyllum gene into the VIGS vector.

  • Plant Inoculation:

    • Transform Agrobacterium tumefaciens with the VIGS constructs (TRV-RNA1 and the TRV-RNA2 containing the gene fragment).

    • Infiltrate young Daphniphyllum seedlings with a mixture of the Agrobacterium cultures.

  • Phenotypic and Metabolic Analysis:

    • Monitor the plants for silencing phenotypes (e.g., using a phytoene (B131915) desaturase (PDS) silencing control which results in photobleaching).

    • After 3-4 weeks, harvest tissues from silenced and control plants.

    • Analyze the alkaloid profiles by LC-MS to identify changes resulting from the gene silencing.

    • Quantify the transcript levels of the target gene by qRT-PCR to confirm silencing.

Conclusion and Future Outlook

The biosynthesis of this compound and other C30 Daphniphyllum alkaloids represents a frontier in natural product science. While the foundational steps involving the mevalonate pathway and a squalene precursor are well-accepted, the precise enzymatic transformations leading to the vast structural diversity of this family remain largely uncharacterized. The lack of quantitative data on enzyme kinetics and precursor incorporation highlights a critical need for further research.

Future investigations should focus on:

  • Functional Characterization of Enzymes: The heterologous expression system described provides a robust platform for characterizing the function of not only terpene cyclases but also the downstream tailoring enzymes like cytochrome P450s and dehydrogenases, which are crucial for generating the final alkaloid structures.

  • Quantitative Biosynthetic Studies: Detailed isotopic labeling experiments are required to determine the precise metabolic flux through the pathway and to identify key intermediates.

  • Application of Gene Editing: The use of gene silencing techniques like VIGS, and potentially CRISPR/Cas9, will be instrumental in definitively linking genes to specific biosynthetic steps in vivo.

By addressing these research gaps, a complete picture of Daphniphyllum alkaloid biosynthesis will emerge, paving the way for the biotechnological production of these valuable compounds for potential therapeutic applications.

References

Yunnandaphninine G: A Technical Overview of an Uncharted Daphniphyllum Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1042143-83-8

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current publicly available information on Yunnandaphninine G, a C30 Daphniphyllum alkaloid. Due to the limited availability of detailed experimental data in the public domain, this document summarizes the foundational knowledge and outlines generalized experimental approaches based on related compounds.

Core Chemical and Physical Properties

This compound was first isolated from the leaves and stems of Daphniphyllum yunnanense.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1042143-83-8[1]
Molecular Formula C30H47NO3[2]
Molecular Weight 469.70 g/mol [2]
Compound Type Alkaloid[1]

Biological Activity and Therapeutic Potential: An Extrapolation

Direct experimental evidence for the biological activity of this compound is not available in the current body of scientific literature. However, numerous studies on other alkaloids isolated from the Daphniphyllum genus have revealed significant cytotoxic activities against various cancer cell lines.

For instance, Daphniyunnine D, a related alkaloid from Daphniphyllum yunnanense, has demonstrated cytotoxicity against P-388 and A-549 tumor cell lines with IC50 values of 3.0 and 0.6 μM, respectively. Furthermore, other novel alkaloids from Daphniphyllum macropodum have shown cytotoxic effects against P-388 and SGC-7901 cells. A recent review of Daphniphyllum alkaloids highlights their potential for rich structural diversity and a range of biological functionalities, including cytotoxicity.

Given this context, it is plausible that this compound may also possess cytotoxic or other biological activities. However, empirical validation is required.

Experimental Protocols: A Generalized Approach

While the specific experimental protocol for the isolation and characterization of this compound is detailed in the primary publication, which is not publicly accessible, a general workflow for the isolation of alkaloids from Daphniphyllum species can be outlined. This representative protocol is based on similar studies of Daphniphyllum alkaloids.

Generalized Alkaloid Extraction and Isolation Workflow

A generalized workflow for the isolation and characterization of Daphniphyllum alkaloids.

Methodology:

  • Extraction: The air-dried and powdered leaves and stems of Daphniphyllum yunnanense are subjected to exhaustive extraction with a polar solvent such as methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and weakly basic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution) and extracted with a chlorinated solvent such as chloroform (B151607) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to multiple rounds of column chromatography. This typically involves initial separation on a silica (B1680970) gel column, followed by further purification using size-exclusion chromatography (e.g., Sephadex LH-20) and finally preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound.

  • Structural Elucidation: The structure of the isolated compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The primary literature indicates that the structure of this compound was elucidated using spectroscopic methods. However, the specific NMR, MS, and IR data are not available in the public domain.

Signaling Pathways and Mechanism of Action

As the biological activity of this compound has not yet been reported, there is no information on its mechanism of action or any associated signaling pathways. Future research into the bioactivity of this compound would be necessary to elucidate these aspects.

Conclusion and Future Directions

This compound is a structurally characterized but biologically unexplored Daphniphyllum alkaloid. The cytotoxic potential exhibited by other members of this alkaloid class suggests that this compound could be a candidate for biological activity screening, particularly in the context of anticancer drug discovery.

To advance the understanding of this natural product, the following steps are recommended:

  • Acquisition of the Primary Literature: Obtaining the full scientific article detailing the isolation and structural elucidation of this compound is paramount for accessing the precise experimental protocols and spectroscopic data.

  • Biological Screening: A comprehensive biological evaluation of this compound is warranted, beginning with cytotoxicity assays against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should focus on elucidating the underlying mechanism of action and identifying potential molecular targets and signaling pathways.

This technical guide represents the most comprehensive summary of this compound based on currently accessible information. It is intended to serve as a foundational resource for researchers and to stimulate further investigation into the potential of this and other Daphniphyllum alkaloids.

References

physical and chemical properties of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physical and chemical properties of Yunnandaphninine G, a C30 Daphniphyllum alkaloid. The information contained herein is primarily derived from the initial isolation and characterization studies. Due to limitations in accessing the full-text of the primary research article, some specific quantitative data is not available. This document is intended to serve as a foundational resource and guide for further investigation.

Core Chemical Properties

This compound was first isolated from the leaves and stems of Daphniphyllum yunnanense.[1][2] It is classified as a C30 Daphniphyllum alkaloid.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₄₇NO₃ChemWhat[3], BioCrick[4]
CAS Number 1042143-83-8ChemWhat[3], BioCrick[4]
Appearance PowderBioCrick[4]
Molecular Weight 469.7 g/mol (Calculated from Molecular Formula)
Melting Point Data not available in current search results.-
Optical Rotation Data not available in current search results.-
Solubility Data not available in current search results.-

Spectral Data

The structure of this compound was elucidated using a combination of spectroscopic methods.[1][2] While the primary literature contains detailed 1D and 2D NMR, IR, and MS data, the specific spectral data points are not available in the publicly accessible abstracts. Chemical suppliers indicate that NMR, MS, and HPLC data are available for quality control purposes.[4]

Table 2: Summary of Spectroscopic Data for this compound

TechniqueData Summary
¹H-NMR Full spectral data is reported in Di et al. (2008). Specific chemical shifts (δ) and coupling constants (J) are not available in the current search results.
¹³C-NMR Full spectral data is reported in Di et al. (2008). Specific chemical shifts (δ) are not available in the current search results.
Mass Spectrometry (MS) HRESIMS data was used to confirm the molecular formula. Specific fragmentation patterns are not available.
Infrared (IR) Spectroscopy IR spectral data was used for structural elucidation. Specific absorption bands are not available.

Experimental Protocols

Isolation of this compound

The general workflow for the isolation of Daphniphyllum alkaloids from plant material typically involves the following steps. The specific details for this compound are contained within the primary research article.

G General Isolation Workflow for Daphniphyllum Alkaloids A Plant Material (Leaves and Stems of Daphniphyllum yunnanense) B Extraction (e.g., with Methanol) A->B C Partitioning (e.g., Acid-Base Extraction) B->C D Crude Alkaloid Extract C->D E Column Chromatography (e.g., Silica Gel, Alumina) D->E F Fractionation E->F G Further Purification (e.g., Preparative TLC, HPLC) F->G H This compound G->H

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound relied on a suite of spectroscopic techniques.

G Structure Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation MS Mass Spectrometry (MS) Structure Proposed Structure of This compound MS->Structure IR Infrared (IR) Spectroscopy IR->Structure NMR_1D 1D NMR (¹H, ¹³C) NMR_1D->Structure NMR_2D 2D NMR (COSY, HMQC, HMBC) NMR_2D->Structure

Caption: Spectroscopic techniques for structure elucidation.

Biological Activity

Currently, there is no specific information available in the searched literature regarding the biological activity or cytotoxicity of this compound. However, numerous other Daphniphyllum alkaloids isolated from various species, including Daphniphyllum yunnanense, have demonstrated cytotoxic effects against a range of cancer cell lines.[1][5][6][7] For instance, daphniyunnine D, also isolated from D. yunnanense, showed cytotoxicity against P-388 and A-549 tumor cell lines.[1] This suggests that this compound could be a candidate for future cytotoxicity screening.

Potential Signaling Pathways for Investigation

Given the cytotoxic activity of related compounds, future research into this compound could investigate its effects on key cancer-related signaling pathways.

G Potential Signaling Pathways for Cytotoxicity Studies Yunnandaphninine_G This compound Apoptosis Apoptosis Pathway Yunnandaphninine_G->Apoptosis Induces? Cell_Cycle Cell Cycle Regulation Yunnandaphninine_G->Cell_Cycle Arrests? Proliferation Cell Proliferation Pathways (e.g., MAPK, PI3K/Akt) Yunnandaphninine_G->Proliferation Inhibits?

Caption: Potential areas of investigation for the biological activity of this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Daphniphyllum yunnanense. While its basic chemical identity has been established, a significant portion of its detailed physical, chemical, and biological properties remains to be fully disclosed in publicly accessible formats. Future research should focus on:

  • Full Characterization: Obtaining and publishing the complete set of physical and spectral data.

  • Biological Screening: Evaluating the cytotoxic and other biological activities of this compound.

  • Mechanistic Studies: If found to be active, elucidating the mechanism of action and identifying potential molecular targets.

  • Synthetic Chemistry: Developing a total synthesis route to enable the production of analogues for structure-activity relationship (SAR) studies.

For researchers interested in the detailed experimental data, it is recommended to consult the primary publication:

Di, Y., Liu, L., Li, C., Zhang, Y., Zhang, Q., Mu, S., Sun, Q., Yang, F., Liu, H., & Hao, X. (2008). Yunnandaphninines F and G, new C30 alkaloids from Daphniphyllum yunnanense. Helvetica Chimica Acta, 91(5), 838-843.

References

The Natural Abundance and Isolation of Yunnandaphninine G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of Yunnandaphninine G, a C30 Daphniphyllum alkaloid, in its plant source. The document details the quantitative data available from primary literature, comprehensive experimental protocols for its isolation and quantification, and a summary of its proposed biosynthetic origins. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Abundance of this compound

This compound is a structurally complex alkaloid that has been isolated from the leaves and stems of Daphniphyllum yunnanense.[1] While the primary focus of the initial research was on structure elucidation, the experimental data from the isolation process allows for an estimation of its natural abundance. The following table summarizes the quantitative yield of this compound from its natural source.

CompoundPlant SourcePlant PartStarting Material (kg)Isolated Yield (mg)Natural Abundance (% w/w)
This compoundDaphniphyllum yunnanenseLeaves and Stems25120.000048%

Note: The natural abundance is calculated as (Isolated Yield / Starting Material) * 100. This value represents the yield from the described extraction and isolation procedure and may not reflect the absolute concentration in the plant.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and quantification of this compound from Daphniphyllum yunnanense.

Isolation and Purification of this compound

The following protocol is based on the methodology described in the primary literature for the isolation of C30 Daphniphyllum alkaloids from D. yunnanense.

2.1.1. Plant Material and Extraction

  • Collection and Preparation: Air-dried leaves and stems of Daphniphyllum yunnanense (25 kg) are pulverized into a coarse powder.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. The extraction is typically carried out in three successive cycles to ensure maximum recovery of the alkaloids.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Acid-Base Partitioning for Alkaloid Enrichment

  • Suspension and Acidification: The crude extract is suspended in a 2% aqueous solution of hydrochloric acid (HCl).

  • Defatting: The acidic solution is then partitioned with petroleum ether to remove non-polar constituents such as fats and chlorophyll. This step is repeated multiple times until the petroleum ether layer is colorless.

  • Basification and Extraction: The acidic aqueous layer is basified with a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution to a pH of 9-10. The basified solution is then extracted with chloroform (B151607) (CHCl₃) to transfer the free alkaloids into the organic phase. This extraction is performed repeatedly to ensure complete transfer.

  • Final Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the total crude alkaloids.

2.1.3. Chromatographic Separation and Purification

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol (B129727) (CHCl₃/MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent. Fractions with similar TLC profiles are combined.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using a mixture of chloroform and methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column. A common mobile phase for this separation is a gradient of methanol and water or acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid to improve peak shape. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., methanol/acetone) to obtain a pure crystalline solid.

Quantification of this compound

A specific, validated analytical method for the quantification of this compound has not been published. However, a general High-Performance Liquid Chromatography (HPLC) method, adaptable for this purpose, is outlined below. This protocol would require validation for linearity, accuracy, precision, and sensitivity for this compound.

2.2.1. Preparation of Standard and Sample Solutions

  • Standard Solution: A stock solution of pure this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. A series of calibration standards are prepared by serial dilution of the stock solution.

  • Sample Solution: An accurately weighed amount of dried, powdered D. yunnanense leaves and stems is extracted with methanol using ultrasonication or maceration. The extract is then filtered, and the solvent is evaporated. The residue is redissolved in a known volume of methanol and filtered through a 0.45 µm syringe filter before injection.

2.2.2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector.

  • Column: A C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-20 min, 10-50% A; 20-30 min, 50-90% A; 30-35 min, 90% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of this compound would need to be determined to select the optimal wavelength for detection.

  • Injection Volume: 10 µL.

2.2.3. Data Analysis

A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the plant extract is then determined by interpolating its peak area from the calibration curve. The final content is expressed as milligrams per gram of the dried plant material.

Biosynthesis and Experimental Workflows

Proposed Biosynthetic Pathway of C30 Daphniphyllum Alkaloids

The biosynthesis of C30 Daphniphyllum alkaloids, including this compound, is believed to originate from the mevalonate (B85504) pathway, leading to the formation of squalene (B77637).[2][3] While the specific enzymatic steps leading to this compound have not been fully elucidated, a generalized biosynthetic pathway has been proposed. This pathway involves the cyclization of squalene to form a pentacyclic carbocyclic intermediate, which then undergoes a series of rearrangements and functional group modifications to yield the diverse array of Daphniphyllum alkaloids.

Biosynthetic Pathway of C30 Daphniphyllum Alkaloids Mevalonate Mevalonate Pathway IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene Squalene_epoxide Squalene Epoxide Squalene->Squalene_epoxide Protosteryl_cation Protosteryl Cation Squalene_epoxide->Protosteryl_cation Pentacyclic_intermediate Pentacyclic Intermediate Protosteryl_cation->Pentacyclic_intermediate Cyclization Cascade Daphniphyllum_core Core Daphniphyllum Skeleton Pentacyclic_intermediate->Daphniphyllum_core Rearrangements Yunnandaphninine_G This compound Daphniphyllum_core->Yunnandaphninine_G Tailoring Reactions (Oxidation, etc.) Experimental Workflow Plant_material D. yunnanense (Leaves and Stems) Extraction Ethanol Extraction Plant_material->Extraction Crude_extract Crude Extract Extraction->Crude_extract Partitioning Acid-Base Partitioning Crude_extract->Partitioning Crude_alkaloids Crude Alkaloids Partitioning->Crude_alkaloids Column_chrom Silica Gel & Sephadex Column Chromatography Crude_alkaloids->Column_chrom Quantification HPLC-DAD Quantification Crude_alkaloids->Quantification Fractions Semi-pure Fractions Column_chrom->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_compound Pure this compound Prep_HPLC->Pure_compound

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical review of Yunnandaphninine G and related Daphniphyllum alkaloids has been compiled, offering researchers, scientists, and drug development professionals a detailed guide to this fascinating class of natural products. This whitepaper provides an in-depth analysis of their isolation, structural elucidation, spectroscopic properties, and biological activities, with a focus on presenting quantitative data and detailed experimental methodologies.

This compound belongs to the extensive family of Daphniphyllum alkaloids, a structurally diverse group of over 350 compounds isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant interest due to their complex polycyclic architectures and a wide range of biological activities, including cytotoxic, anti-HIV, and kinase inhibitory effects.

Isolation and Structural Characterization

This compound, with the molecular formula C30H47NO3, was first reported as part of a study on the chemical constituents of Daphniphyllum yunnanense. The isolation of this compound and its analogs, such as yunnandaphnines A-E and daphniyunnines A-E, involves a multi-step process.

General Isolation Protocol:

A general workflow for the isolation of these alkaloids is depicted below. The process typically begins with the extraction of plant material, followed by a series of chromatographic separations to yield the pure compounds.

G plant_material Dried and Powdered Plant Material (e.g., leaves, stems) extraction Extraction with Solvent (e.g., 95% EtOH) plant_material->extraction concentration Concentration in vacuo extraction->concentration partition Acid-Base Partitioning (e.g., with 2% H2SO4 and CHCl3) concentration->partition crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids column_chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) crude_alkaloids->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Alkaloids (e.g., this compound) hplc->pure_compounds

Figure 1: General workflow for the isolation of Daphniphyllum alkaloids.

The structures of these complex molecules are determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC, and NOESY) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). For some compounds, single-crystal X-ray diffraction analysis has been used for unambiguous structure confirmation.

Spectroscopic Data

The structural elucidation of this compound and its related alkaloids relies heavily on detailed spectroscopic analysis. The following tables summarize the key spectroscopic data for a representative related alkaloid, Daphniyunnine D, as detailed in the literature.

Table 1: Spectroscopic Data for Daphniyunnine D

Data TypeKey Features
HR-ESI-MS m/z [M+H]+
¹H NMR Chemical shifts (δ) and coupling constants (J) for key protons.
¹³C NMR Chemical shifts (δ) for all carbon atoms.
IR (KBr) Characteristic absorption bands (cm⁻¹) for functional groups.
UV (MeOH) Absorption maxima (λmax) in nm.
Optical Rotation [α]D value in degrees.

Biological Activities

Daphniphyllum alkaloids have been reported to exhibit a range of biological activities. The cytotoxicity of these compounds is a primary area of investigation.

Cytotoxicity

The cytotoxic activity of these alkaloids is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Table 2: Cytotoxicity of Selected Daphniphyllum Alkaloids

CompoundCell LineIC₅₀ (µM)Reference
Daphniyunnine DP-388 (murine leukemia)3.0[1]
Daphniyunnine DA-549 (human lung cancer)0.6[1]

IC₅₀: The concentration of a drug that gives half-maximal response.

Antiviral Activity

Recent studies have highlighted the potential of certain Daphniphyllum alkaloids as antiviral agents. For instance, cyanodaphcalycine C, a related alkaloid, has demonstrated potent activity against enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease.[2]

Table 3: Antiviral Activity of a Related Daphniphyllum Alkaloid

CompoundVirusCell LineEC₅₀ (µg/mL)Reference
Cyanodaphcalycine CEV71RD (rhabdomyosarcoma)3.78 ± 0.23[2]

EC₅₀: The concentration of a drug that gives half-maximal effective response.

Experimental Protocols

General Procedure for MTT Assay

The following provides a generalized protocol for assessing the cytotoxicity of compounds using the MTT assay.

G cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add test compounds at various concentrations incubation1->treatment incubation2 Incubate for a specified period (e.g., 48h) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at a specific wavelength (e.g., 570 nm) solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis

Figure 2: Standard workflow for an MTT cytotoxicity assay.

Biosynthesis

The biosynthesis of Daphniphyllum alkaloids is a complex process that is believed to involve a cascade of reactions from a common precursor. Understanding these pathways is crucial for the potential future synthetic biology and metabolic engineering of these valuable compounds. The proposed biosynthetic pathways often involve intricate cyclizations and rearrangements.

G squalene Squalene core_intermediate Core Intermediate squalene->core_intermediate Multiple Steps daphniphylline_type Daphniphylline-type core_intermediate->daphniphylline_type Cyclization/ Rearrangement yuzurimine_type Yuzurimine-type core_intermediate->yuzurimine_type Cyclization/ Rearrangement daphnilactone_type Daphnilactone-type core_intermediate->daphnilactone_type Cyclization/ Rearrangement other_types Other Alkaloid Types daphniphylline_type->other_types Further Modifications yuzurimine_type->other_types Further Modifications daphnilactone_type->other_types Further Modifications

Figure 3: Simplified proposed biosynthetic relationship of Daphniphyllum alkaloid skeletons.

Conclusion

This compound and its related alkaloids represent a rich source of structurally novel and biologically active compounds. Their complex molecular architectures continue to challenge synthetic chemists and inspire the development of new synthetic methodologies. The promising cytotoxic and antiviral activities of some of these alkaloids warrant further investigation to explore their therapeutic potential. This technical guide serves as a foundational resource for researchers in the field, providing a consolidated overview of the current knowledge and detailed methodologies to facilitate future research and development.

References

Preliminary Biological Screening of Yunnandaphninine G: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the preliminary biological screening of Yunnandaphninine G. Following a comprehensive review of available scientific literature, it must be noted that specific biological activity data for this compound has not been publicly reported. Chemical databases confirm its existence with a registered CAS number (1042143-83-8) and molecular formula (C30H47NO3)[1][2].

However, significant insights can be drawn from the biological evaluation of structurally related alkaloids isolated from the same source, Daphniphyllum yunnanense. This document will, therefore, focus on the biological screening of daphniyunnine D, a C-22 nor-Daphniphyllum alkaloid, to provide a representative example of the potential bioactivities of this class of compounds. The primary activity reported for alkaloids from this plant is cytotoxicity against cancer cell lines[3].

Cytotoxicity Screening of Alkaloids from Daphniphyllum yunnanense

The preliminary biological screening of alkaloids isolated from Daphniphyllum yunnanense has primarily focused on their cytotoxic effects against various tumor cell lines. Notably, daphniyunnine D has demonstrated significant cytotoxic activity[3].

Data Presentation

The cytotoxic activity of daphniyunnine D was evaluated against two human cancer cell lines: murine leukemia (P-388) and human lung carcinoma (A-549). The results, expressed as IC50 values (the concentration at which 50% of cell growth is inhibited), are summarized in the table below[3].

CompoundCell LineIC50 (µM)
Daphniyunnine DP-3883.0
Daphniyunnine DA-5490.6

Table 1: Cytotoxic activity of Daphniyunnine D against P-388 and A-549 cell lines.[3]

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to evaluate daphniyunnine D, based on standard protocols for this type of screening.

Cell Culture and Maintenance
  • Cell Lines: P-388 (murine leukemia) and A-549 (human lung carcinoma) cells were used.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of daphniyunnine D was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of daphniyunnine D for a specified period (typically 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the MTT-based cytotoxicity assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhesion 24h Incubation for Cell Adhesion seed_cells->adhesion add_compound Add Daphniyunnine D (Various Concentrations) adhesion->add_compound incubate_compound Incubate for 48-72h add_compound->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Cytotoxicity Assay Workflow

Potential Signaling Pathway

While the precise mechanism of action for daphniyunnine D was not elucidated in the initial screening, cytotoxic compounds often induce apoptosis (programmed cell death). A simplified, general representation of an apoptotic signaling pathway that could be initiated by such a compound is depicted below.

Apoptosis_Pathway compound Daphniyunnine D (Hypothetical) cell_stress Cellular Stress compound->cell_stress pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic mitochondrion Mitochondrion pro_apoptotic->mitochondrion permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized Apoptotic Pathway

Conclusion

While there is no specific preliminary biological screening data available for this compound, the analysis of the closely related alkaloid, daphniyunnine D, from the same plant source, Daphniphyllum yunnanense, reveals potent cytotoxic activity against human cancer cell lines[3]. This suggests that this compound and other related alkaloids may also possess cytotoxic properties and warrant further investigation as potential anticancer agents. The experimental protocols and potential mechanisms of action outlined in this document provide a framework for the future biological evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols: A Proposed Total Synthesis Strategy for Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunnandaphninine G is a complex C30 Daphniphyllum alkaloid with a formidable polycyclic architecture. To date, a total synthesis of this natural product has not been reported in the scientific literature. This document outlines a detailed, hypothetical total synthesis strategy for this compound. The proposed strategy is informed by successful synthetic approaches to other structurally related Daphniphyllum alkaloids. This document is intended to serve as a conceptual blueprint to stimulate and guide future research efforts toward the synthesis of this compound and its analogs, which may hold significant potential in drug discovery and development.

Introduction

The Daphniphyllum alkaloids are a large family of structurally diverse and complex natural products isolated from plants of the genus Daphniphyllum. These alkaloids have attracted considerable attention from the synthetic chemistry community due to their intricate, densely functionalized, and stereochemically rich polycyclic skeletons. This compound, isolated from Daphniphyllum yunnanense, is a representative member of this family, possessing a C30 carbon skeleton. Its structure was elucidated on the basis of spectroscopic data.[1] The lack of a reported total synthesis presents a significant challenge and an opportunity for the development of novel synthetic strategies and methodologies.

This document presents a speculative, yet well-grounded, total synthesis strategy for this compound. The proposed retrosynthetic analysis and forward synthetic plan are designed to be a valuable resource for researchers engaged in the synthesis of complex natural products.

Molecular Structure of this compound

The chemical structure of this compound is presented below.

Chemical structure of this compound

Figure 1. The chemical structure of this compound.

Molecular Formula: C₃₀H₄₇NO₃ CAS Number: 1042143-83-8

Proposed Retrosynthetic Strategy

The proposed retrosynthetic analysis for this compound is outlined below. The strategy aims to deconstruct the complex polycyclic core into simpler, more readily accessible building blocks. The key disconnections are inspired by established synthetic routes to other Daphniphyllum alkaloids.

Our retrosynthetic analysis commences by disconnecting the ester side chain, a common feature in many Daphniphyllum alkaloids, to reveal a core amino-alcohol and a carboxylic acid fragment. The intricate pentacyclic core of the amino-alcohol could then be simplified by a late-stage intramolecular cyclization, for instance, a Michael addition or an aldol-type reaction, to form one of the carbocyclic rings. A crucial strategic disconnection would be the cleavage of a key carbon-carbon or carbon-nitrogen bond to break open the polycyclic system into a more manageable precursor. Drawing inspiration from biosynthetic pathways and other total syntheses, a transannular Mannich reaction or a radical cyclization could be envisioned to construct the nitrogen-containing ring system. This leads back to a macrocyclic precursor, which in turn can be disconnected into two main fragments: a functionalized cyclopentane (B165970) derivative and a nitrogen-containing chain. These fragments would be assembled through standard coupling reactions.

G Yunnandaphninine_G This compound Core_Amino_Alcohol Core Amino-Alcohol Yunnandaphninine_G->Core_Amino_Alcohol Ester Hydrolysis Carboxylic_Acid Carboxylic Acid Fragment Yunnandaphninine_G->Carboxylic_Acid Pentacyclic_Precursor Pentacyclic Precursor Core_Amino_Alcohol->Pentacyclic_Precursor Intramolecular Cyclization Macrocyclic_Precursor Macrocyclic Precursor Pentacyclic_Precursor->Macrocyclic_Precursor Transannular Mannich / Radical Cyclization Fragment_A Fragment A (Cyclopentane Derivative) Macrocyclic_Precursor->Fragment_A Ring-Closing Metathesis / Macrolactonization Fragment_B Fragment B (Nitrogen-containing Chain) Macrocyclic_Precursor->Fragment_B

References

Purification of Yunnandaphninine G from Crude Plant Extract: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a C30 Daphniphyllum alkaloid isolated from the leaves and stems of Daphniphyllum yunnanense. The Daphniphyllum alkaloids are a structurally diverse class of natural products known for their complex polycyclic skeletons and a range of biological activities, including cytotoxic effects. This document provides a detailed, generalized protocol for the purification of this compound from a crude plant extract, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein are based on established principles of alkaloid extraction and purification and precedents set by the isolation of related Daphniphyllum alkaloids.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₀H₄₇NO₃[Helvetica Chimica Acta, 2008]
CAS Number1042143-83-8[Helvetica Chimica Acta, 2008]
AppearanceAmorphous PowderGeneral observation for this class
SolubilitySoluble in chloroform (B151607), methanol (B129727), ethyl acetateGeneral observation for this class
Table 2: Representative Chromatographic Purification Scheme
StepStationary PhaseMobile Phase (Gradient)Fraction CollectedPurity (Expected)
1. Crude Alkaloid Extraction N/AAcid/Base PartitioningTotal Alkaloid Fraction<10%
2. Coarse Chromatography Silica (B1680970) Gel (200-300 mesh)Chloroform/Methanol (100:0 to 90:10)Fractions containing this compound30-50%
3. Fine Purification Sephadex LH-20Chloroform/Methanol (1:1)This compound rich fractions70-90%
4. Final Polishing (Prep-HPLC) C18 RP-HPLC ColumnMethanol/Water (gradient)This compound>98%

Experimental Protocols

Preparation of Crude Plant Extract
  • Plant Material : Air-dry the leaves and stems of Daphniphyllum yunnanense.

  • Grinding : Pulverize the dried plant material into a coarse powder.

  • Extraction :

    • Macerate the powdered plant material in 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours.

    • Repeat the extraction process three times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

Acid-Base Extraction for Total Alkaloids
  • Acidification : Suspend the crude residue in 2% aqueous HCl and stir for 4 hours.

  • Filtration : Filter the acidic solution to remove non-alkaloidal components.

  • Basification : Adjust the pH of the filtrate to 9-10 with 25% ammonia (B1221849) solution.

  • Solvent Partitioning : Extract the alkaline solution with chloroform three times.

  • Concentration : Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid fraction.

Chromatographic Purification

a. Coarse Chromatography on Silica Gel

  • Column Preparation : Pack a glass column with silica gel (200-300 mesh) in chloroform.

  • Sample Loading : Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.

  • Elution : Elute the column with a stepwise gradient of chloroform and methanol (from 100:0 to 90:10).

  • Fraction Collection : Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC).

  • Pooling : Combine fractions showing the presence of the target compound (based on comparison with a reference if available, or by analytical HPLC).

b. Gel Filtration on Sephadex LH-20

  • Column Preparation : Swell Sephadex LH-20 in a 1:1 mixture of chloroform and methanol and pack a column.

  • Sample Application : Apply the semi-purified, concentrated fractions from the silica gel column.

  • Elution : Elute with the same solvent system (chloroform/methanol, 1:1).

  • Fraction Analysis : Collect fractions and analyze by TLC/HPLC to identify those containing this compound.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • System : A preparative HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase : A gradient of methanol and water.

  • Injection : Inject the further purified and concentrated fraction.

  • Purification : Collect the peak corresponding to this compound.

  • Final Step : Desalt and lyophilize the collected fraction to obtain pure this compound.

Visualizations

experimental_workflow start Dried & Powdered Daphniphyllum yunnanense extraction Ethanol Extraction start->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids silica Silica Gel Column (CHCl3/MeOH gradient) total_alkaloids->silica semi_pure Semi-pure Fractions silica->semi_pure sephadex Sephadex LH-20 (CHCl3/MeOH 1:1) semi_pure->sephadex enriched_fraction Enriched this compound sephadex->enriched_fraction prep_hplc Preparative RP-HPLC (MeOH/H2O gradient) enriched_fraction->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound

Caption: Purification workflow for this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature did not yield specific studies on the biological activities or signaling pathways of this compound. However, several other Daphniphyllum alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[1][2][3][4][5] For example, daphnezomine W, isolated from Daphniphyllum angustifolium, exhibited moderate cytotoxic activity against the HeLa cell line with an IC₅₀ of 16.0 μg/mL.[3] Another alkaloid from the same plant, daphnioldhanol A, showed weak cytotoxicity against the HeLa cell line with an IC₅₀ of 31.9 μM.[1][4]

Given the structural similarity within the Daphniphyllum alkaloid family, it is plausible that this compound may also possess cytotoxic properties. Further investigation is warranted to elucidate its specific biological targets and mechanisms of action.

hypothetical_pathway yunnandaphninine_g This compound (Hypothesized Action) unknown_target Unknown Molecular Target(s) in Cancer Cells yunnandaphninine_g->unknown_target Binding/Interaction downstream_effects Downstream Signaling Cascade (e.g., Apoptosis, Cell Cycle Arrest) unknown_target->downstream_effects Modulation cell_death Cytotoxicity / Cell Death downstream_effects->cell_death Induction

Caption: Hypothesized action of this compound.

Conclusion

This document outlines a generalized yet detailed protocol for the purification of this compound from Daphniphyllum yunnanense. The multi-step chromatographic approach is designed to yield a highly pure compound suitable for further chemical and biological studies. While specific data on the biological activity of this compound is currently unavailable, the known cytotoxicity of related Daphniphyllum alkaloids suggests that this compound is a promising candidate for future pharmacological evaluation. The protocols and information provided herein are intended to serve as a valuable resource for researchers dedicated to the exploration of novel natural products for therapeutic applications.

References

Application Notes & Protocols: Quantitative Analysis of Yunnandaphninine G using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Yunnandaphninine G is a member of the Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products isolated from plants of the Daphniphyllaceae family.[1] These alkaloids have garnered significant interest due to their intricate molecular structures and potential biological activities.[1] Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies during drug discovery and development. This document provides a detailed protocol for the quantitative analysis of this compound in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a sensitive and selective analytical technique.[2][3][4]

While a specific validated method for this compound is not publicly available, this protocol is adapted from established and validated UPLC-MS/MS methods for the quantification of other complex alkaloids in biological samples. It is essential that this method is fully validated for this compound in the specific biological matrix of interest according to regulatory guidelines before its application in formal studies.

Principle of the Method

This method utilizes a protein precipitation procedure for the extraction of this compound and an internal standard (IS) from a plasma sample. The chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another Daphniphyllum alkaloid not present in the study samples)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control (blank) plasma from the relevant species

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: UPLC system (e.g., Waters ACQUITY UPLC I-Class)

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
3.01090
4.01090
4.1955
5.0955
Mass Spectrometry
  • System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Cone Gas Flow: 150 L/hr

  • Desolvation Gas Flow: 800 L/hr

MRM Transitions

The specific MRM transitions for this compound and the chosen Internal Standard must be determined by infusing the standard solutions into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Internal Standard (IS)To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50% methanol.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solutions into blank plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 150, and 800 ng/mL).

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC sample to the appropriately labeled tube.

  • Add 10 µL of the IS working solution to each tube (except for blank samples).

  • Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant into the UPLC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample is Add Internal Standard plasma->is acetonitrile Add 150 µL Acetonitrile is->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (13,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Method Validation

The analytical method should be validated according to the FDA or other relevant regulatory guidelines. The validation should include the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the concentration of the analyte and the analytical response. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification).

  • Recovery: The extraction efficiency of the analyte from the biological matrix.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Representative Validation Data (Hypothetical)

The following tables present hypothetical validation data for the quantification of this compound.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.058
200.235
1001.18
5005.92
100011.85
Linear Range 1 - 1000 ng/mL
Regression Equation y = 0.0118x + 0.0002
Correlation Coefficient (r²) 0.9995

Table 2: Intra- and Inter-Day Accuracy and Precision

QC Concentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (RSD %)Inter-Day Accuracy (%)Inter-Day Precision (RSD %)
3 (Low)102.55.8104.27.1
150 (Medium)98.74.299.55.3
800 (High)101.33.5100.84.8

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
3 (Low)91.595.2
150 (Medium)93.296.8
800 (High)92.897.1

Data Analysis and Quantification

The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio of the analyte to the IS from the linear regression equation of the calibration curve.

G cluster_input Input Data cluster_processing Calculation cluster_output Result peak_area_analyte Peak Area of this compound ratio Calculate Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is Peak Area of Internal Standard peak_area_is->ratio calibration_curve Apply Linear Regression Equation (y = mx + c) ratio->calibration_curve concentration Concentration of this compound calibration_curve->concentration

Caption: Logical relationship for data analysis and quantification.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in plasma. Proper validation is critical to ensure the reliability of the data for pharmacokinetic and other drug development studies. The high throughput and selectivity of this method make it well-suited for the analysis of large numbers of samples.

References

Application Note: Quantitative Analysis of Yunnandaphninine G in Plant Matrices using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-001]

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Yunnandaphninine G, a Daphniphyllum alkaloid. The described protocol is applicable to researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity for the target analyte. Detailed experimental protocols for sample preparation and the HPLC analysis are provided, along with a summary of the method's performance characteristics.

Introduction

This compound is a C30 Daphniphyllum alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense.[1] These alkaloids are known for their complex polycyclic structures and a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2] Accurate and precise quantification of this compound is crucial for phytochemical studies, pharmacological research, and the development of potential therapeutic agents. This document provides a comprehensive HPLC method for the determination of this compound in plant extracts.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Dried and powdered plant material (e.g., stems of Daphniphyllum yunnanense)

Sample Preparation
  • Extraction:

    • Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Allow the mixture to stand at room temperature for 24 hours for complete extraction.[3]

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue with another 20 mL of methanol to ensure complete recovery.

    • Combine the supernatants.

  • Purification:

    • Evaporate the combined methanolic extract to dryness under reduced pressure.

    • Redissolve the residue in 10 mL of a methanol-water (50:50, v/v) solution.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Conditions

The chromatographic analysis is performed on a standard HPLC system equipped with a UV detector.

ParameterCondition
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm

Method Validation Data

The developed HPLC method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Retention Time (min) 15.8
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh 1.0g of powdered plant material extract Ultrasonic Extraction with Methanol weigh->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate redissolve Redissolve in Methanol/Water evaporate->redissolve filter 0.45 µm Filtration redissolve->filter inject Inject 10 µL onto HPLC system filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 210 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report signaling_pathway cluster_extraction Extraction & Purification cluster_analysis Analytical Method cluster_application Application plant_material Daphniphyllum yunnanense (Stems) extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract hplc HPLC-UV crude_extract->hplc quantification Quantitative Analysis hplc->quantification phytochemical_studies Phytochemical Profiling quantification->phytochemical_studies pharmacological_research Pharmacological Studies quantification->pharmacological_research drug_development Drug Development quantification->drug_development

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for evaluating the in vitro cytotoxic potential of Yunnandaphninine G, a daphnane-type diterpenoid alkaloid. The provided methodologies are based on established cytotoxicity screening assays for natural compounds and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a structurally complex natural product whose biological activities are not yet fully characterized. Preliminary assessment of its cytotoxic effects is a critical first step in exploring its potential as a therapeutic agent, particularly in oncology. In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods to determine the concentration at which a substance exerts a toxic effect on cultured cells.[1][2] These assays are fundamental in early-stage drug discovery and toxicology studies.[1][3]

This protocol will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][3][4] The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to a purple formazan (B1609692) product provides a quantifiable measure of cell viability.[1][3]

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥95%)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Selected cancer cell lines (e.g., MCF-7 (breast), SF-268 (glioblastoma), U-937 (leukemia), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK-293 (human embryonic kidney)) for assessing selectivity.[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in sterile PBS)

  • Lysis buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Positive control (e.g., Doxorubicin or Cisplatin)

  • Negative control (vehicle, e.g., 0.1% DMSO in medium)

Cell Culture
  • Maintain the selected cell lines in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Ensure cells are healthy and have a viability of >95% before seeding for the assay.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells for a positive control (a known cytotoxic agent) and a negative control (vehicle-treated cells). Also, include blank wells with medium only to subtract background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of lysis buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the purple formazan solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Calculate Percentage of Cell Viability:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

  • Determine the IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot a dose-response curve with the concentration of this compound on the x-axis (log scale) and the percentage of cell viability on the y-axis.

    • Calculate the IC50 value from the curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software).

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Cytotoxic Activity of this compound on Various Cell Lines (IC50 in µM)

Cell LineTissue OriginThis compound (IC50 ± SD, µM)Positive Control (e.g., Doxorubicin) (IC50 ± SD, µM)
Cancerous
MCF-7BreastExperimental ValueExperimental Value
SF-268GlioblastomaExperimental ValueExperimental Value
A549LungExperimental ValueExperimental Value
HCT116ColonExperimental ValueExperimental Value
Non-cancerous
HEK-293KidneyExperimental ValueExperimental Value

Data presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 2: Dose-Response Data for this compound on MCF-7 Cells after 48h

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± SD
0.1Experimental Value ± SD
1Experimental Value ± SD
10Experimental Value ± SD
50Experimental Value ± SD
100Experimental Value ± SD

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Stock & Dilutions treatment Treat Cells with Compound (24-72h) compound_prep->treatment cell_seeding->treatment mtt_add Add MTT Reagent (2-4h Incubation) treatment->mtt_add solubilize Solubilize Formazan Crystals mtt_add->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability % Cell Viability Calculation read_absorbance->calc_viability ic50 IC50 Determination calc_viability->ic50

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Potential Signaling Pathway: Induction of Apoptosis

As the mechanism of action for this compound is unknown, a diagram of a generalized apoptosis pathway is provided. Many natural cytotoxic compounds induce cell death through apoptosis. Further investigation would be required to confirm the involvement of this pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway compound This compound (Hypothesized) death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor ? bax_bak Bax/Bak Activation compound->bax_bak ? caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Generalized extrinsic and intrinsic apoptosis signaling pathways.

Conclusion and Further Steps

This protocol outlines a robust method for the initial cytotoxic screening of this compound. The MTT assay provides reliable data on cell viability and allows for the determination of the IC50 value, a key parameter for quantifying cytotoxicity. Based on the initial findings, further studies can be designed to:

  • Elucidate the mechanism of cell death: Investigate whether cell death occurs via apoptosis or necrosis using techniques like flow cytometry (Annexin V/PI staining) or caspase activity assays.

  • Explore other cell lines: Broaden the screening to a larger panel of cancer cell lines to identify potential selectivity.

  • Perform combination studies: Evaluate the synergistic effects of this compound with known chemotherapeutic agents.

By following this structured approach, researchers can effectively characterize the cytotoxic profile of this compound, paving the way for more advanced preclinical development.

References

Application Notes and Protocols: Profiling the Sensitivity of Cancer Cell Lines to Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products isolated from plants of the Daphniphyllum genus, have garnered significant interest in phytochemical and pharmacological research.[1][2][3] A growing body of evidence suggests that certain members of this alkaloid family possess potent cytotoxic activities against a range of cancer cell lines, highlighting their potential as novel anticancer agents.[4][5] These compounds have been shown to induce apoptosis, a form of programmed cell death, in sensitive cell lines, suggesting a targeted mechanism of action.[5][6]

These application notes provide a comprehensive overview of cancer cell lines sensitive to Daphniphyllum alkaloids, detailed protocols for assessing cytotoxicity, and a summary of the quantitative data from published studies. The information presented here is intended to guide researchers in the selection of appropriate cell models and experimental procedures for the investigation of Daphniphyllum alkaloids in the context of cancer drug discovery.

Sensitive Cell Lines and Cytotoxicity Data

Several studies have identified specific cancer cell lines that exhibit sensitivity to various Daphniphyllum alkaloids. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the reported IC50 values for different Daphniphyllum alkaloids against various cancer cell lines.

Daphniphyllum AlkaloidCell LineCell TypeIC50 (µM)Reference
Daphnioldhanol AHeLaCervical Cancer31.9[1]
Daphnezomine WHeLaCervical Cancer16.0 (µg/mL)[7]
Unnamed AlkaloidHeLaCervical Cancer3.89[4]
Daphnicyclidin MP-388Murine Leukemia5.7[2]
Daphnicyclidin NP-388Murine Leukemia6.5[2]
Macropodumine CP-388Murine Leukemia10.3[2]
Daphnicyclidin AP-388Murine Leukemia13.8[2]
Daphnicyclidin MSGC-7901Gastric Cancer22.4[2]
Daphnicyclidin NSGC-7901Gastric Cancer25.6[2]

Table 1: Cytotoxicity of Daphniphyllum Alkaloids against Various Cancer Cell Lines. This table provides a summary of the reported half-maximal inhibitory concentrations (IC50) of different Daphniphyllum alkaloids on specific cancer cell lines.

Postulated Signaling Pathway for Apoptosis Induction

While the precise molecular mechanisms of action for many Daphniphyllum alkaloids are still under investigation, the induction of apoptosis is a frequently observed outcome of treatment in sensitive cancer cells. A plausible signaling cascade, based on the known mechanisms of other apoptosis-inducing natural products, is depicted below. This pathway often involves the activation of caspase cascades, which are central to the execution of programmed cell death.

G cluster_0 cluster_1 Apoptosis Induction DA Daphniphyllum Alkaloid Cell Cancer Cell DA->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Postulated Apoptotic Pathway. This diagram illustrates a potential signaling cascade initiated by Daphniphyllum alkaloids, leading to apoptosis in cancer cells through the mitochondrial pathway.

Experimental Protocols

To assess the cytotoxic effects of Daphniphyllum alkaloids on cancer cell lines, several in vitro assays can be employed. The following are detailed protocols for three commonly used methods: the MTT, SRB, and LDH assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][9][10]

Materials:

  • 96-well flat-bottomed microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Daphniphyllum alkaloid stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Daphniphyllum alkaloid in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Daphniphyllum Alkaloids Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read G Start Seed & Treat Cells Fix Fix with TCA Start->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize with Tris-base Wash2->Solubilize Read Measure Absorbance at 515nm Solubilize->Read G Start Seed & Treat Cells Centrifuge Centrifuge Plate Start->Centrifuge Collect Collect Supernatant Centrifuge->Collect React Add LDH Reaction Mix Collect->React Incubate Incubate 30 min React->Incubate Stop Add Stop Solution Incubate->Stop Read Measure Absorbance at 490nm Stop->Read

References

Application Notes and Protocols for Investigating the Mechanism of Action of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research detailing the mechanism of action for Yunnandaphninine G is limited in publicly accessible literature. The following application notes and protocols are presented as a generalized and hypothetical framework for researchers. This guide is based on the known biological activities of the broader class of Daphniphyllum alkaloids, which include cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][2][3] The quantitative data provided is hypothetical and for illustrative purposes only.

Application Notes

Introduction to this compound

This compound is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products.[4] These alkaloids have garnered interest for their wide range of biological activities, including antioxidant, vasorelaxant, and anticancer properties.[4] Recent studies on newly discovered Daphniphyllum alkaloids have highlighted their potential as cytotoxic agents that can inhibit the proliferation and induce apoptosis in cancer cells, making them promising candidates for further investigation in oncology.

Hypothesized Mechanism of Action: Induction of Apoptosis

Based on the activities of related compounds, it is hypothesized that this compound exerts its cytotoxic effects primarily through the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many natural alkaloids function as anticancer agents by triggering apoptotic pathways.

The proposed mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This compound may induce mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, can trigger the activation of a cascade of caspases, which are proteases that execute the apoptotic program, culminating in the cleavage of cellular substrates and cell death.

Potential Applications
  • Cancer Research: Investigating the efficacy of this compound against various cancer cell lines to identify potential therapeutic targets.

  • Drug Discovery: Serving as a lead compound for the development of novel anticancer agents with improved potency and selectivity.

  • Cell Biology: Acting as a chemical probe to study the molecular pathways of apoptosis and cell death.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols described below.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer16.0
MCF-7Breast Cancer25.5
A549Lung Cancer32.8
HepG2Liver Cancer21.3
JurkatT-cell Leukemia12.1

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 2: Effect of this compound on Apoptosis in HeLa Cells (24h Treatment)

Treatment GroupConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (DMSO)04.2 ± 0.82.1 ± 0.5
This compound815.7 ± 2.15.4 ± 1.2
This compound1635.2 ± 3.512.8 ± 2.3
This compound3248.9 ± 4.125.6 ± 3.0

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G YG This compound Bax Bax Activation YG->Bax Regulates Bcl2 Bcl-2 Inhibition YG->Bcl2 Regulates Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Promotes Bcl2->Mito Inhibits Apaf1 Apaf-1 CytC->Apaf1 Apop Apoptosome Apaf1->Apop Casp9 Pro-Caspase-9 Casp9->Apop Casp9_A Cleaved Caspase-9 Apop->Casp9_A Cleavage Casp3_A Cleaved Caspase-3 Casp9_A->Casp3_A Activates Casp3 Pro-Caspase-3 Casp3->Casp3_A cPARP Cleaved PARP Casp3_A->cPARP Cleaves PARP PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis G start Cancer Cell Culture treat Treat with This compound start->treat mtt Cell Viability Assay (MTT) treat->mtt flow Apoptosis Assay (Annexin V/PI Staining) treat->flow wb Western Blot Analysis treat->wb ic50 Determine IC50 mtt->ic50 end Elucidate Mechanism ic50->end quant Quantify Apoptotic Cells flow->quant quant->end protein Analyze Protein Levels (Caspases, Bcl-2) wb->protein protein->end

References

Application Notes and Protocols for the Design of Yunnandaphninine G Analogs with Improved Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunnandaphninine G is a structurally complex polycyclic alkaloid. Due to a lack of specific biological data for this compound, this document presents a generalized framework for the design, synthesis, and evaluation of its analogs based on a hypothetical anticancer activity. The proposed mechanism of action is the inhibition of the NF-κB signaling pathway, a critical pathway in many cancers.[1][2] This document provides detailed protocols for analog design strategies, a representative synthetic scheme, and a cytotoxicity assay to guide researchers in the early stages of drug discovery and lead optimization.

Introduction to this compound and Analog Design Strategy

This compound (Molecular Formula: C30H47NO3) is a natural product with a complex architecture. While its specific biological activities are not yet characterized, many complex alkaloids exhibit potent anticancer properties. This guide proposes a strategy to design this compound analogs with improved efficacy, focusing on the inhibition of the NF-κB signaling pathway as a hypothetical target. The NF-κB pathway is a key regulator of cellular processes such as inflammation, proliferation, and apoptosis, and its dysregulation is implicated in various cancers.[3][4]

The analog design strategy will focus on three main approaches:

  • Scaffold Simplification: To improve synthetic accessibility and identify the core pharmacophore, analogs with simplified polycyclic systems will be designed.[5]

  • Functional Group Modification: Key functional groups, such as hydroxyl and ketone moieties, will be modified to explore their role in target binding and to improve pharmacokinetic properties.

  • Bioisosteric Replacement: Functional groups will be replaced with bioisosteres to enhance potency, selectivity, and metabolic stability.[6]

A proposed logical workflow for the design and evaluation of this compound analogs is presented below.

Logical Workflow for this compound Analog Development Yunnandaphninine_G This compound (Lead Compound) Analog_Design Analog Design (Simplification, Modification, Bioisosteric Replacement) Yunnandaphninine_G->Analog_Design Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay for Cytotoxicity) Chemical_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

Caption: Workflow for analog design and development.

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data for this compound and a series of designed analogs, illustrating the potential outcomes of a successful lead optimization campaign. The IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of a cancer cell line (e.g., HeLa) by 50%.

CompoundModificationIC50 (µM)
This compoundParent Compound15.2
YGA-01Simplified A-ring10.5
YGA-02C-3 hydroxyl to methoxy12.8
YGA-03C-17 ketone to alcohol25.1
YGA-04Simplified A-ring and C-3 methoxy2.3
YGA-05Bioisosteric replacement of C-17 ketone with oxime8.7

Proposed Signaling Pathway

The diagram below illustrates the hypothetical inhibition of the canonical NF-κB signaling pathway by this compound analogs. By inhibiting the IκB kinase (IKK) complex, the degradation of IκBα is prevented, which in turn sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[1][3]

Hypothetical Inhibition of NF-κB Pathway by this compound Analogs cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation YGA This compound Analog YGA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Gene_Transcription

Caption: Proposed NF-κB signaling pathway inhibition.

Experimental Protocols

Protocol for Cytotoxicity Evaluation using MTT Assay

This protocol describes a method to assess the in vitro cytotoxicity of this compound analogs against a cancer cell line (e.g., HeLa). The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][8]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analog stock solutions (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete DMEM. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Assay Start Start Seed_Cells Seed HeLa cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound analogs Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT assay workflow.

Generalized Protocol for the Synthesis of a Simplified this compound Analog (YGA-01)

The total synthesis of complex alkaloids like this compound is a formidable challenge.[9][10] This protocol outlines a generalized, hypothetical synthetic strategy for a simplified analog (YGA-01) to illustrate a potential approach. The actual synthesis would require extensive optimization and characterization.

Strategy: A convergent synthesis approach will be employed, where two complex fragments are synthesized separately and then coupled, followed by final ring closures.

Materials:

  • Starting materials for Fragment A and Fragment B (commercially available or prepared via multi-step synthesis)

  • Various reagents and solvents (e.g., Grignard reagents, palladium catalysts, oxidizing and reducing agents, anhydrous solvents)

  • Inert atmosphere setup (e.g., Schlenk line)

  • Chromatography equipment (for purification)

  • Analytical instruments for characterization (NMR, MS, IR)

Procedure:

  • Synthesis of Fragment A (Simplified ABC-ring system):

    • Construct the core tricyclic system using a series of cycloaddition and cross-coupling reactions.

    • Introduce necessary functional groups with stereochemical control.

    • Purify Fragment A by column chromatography.

  • Synthesis of Fragment B (Functionalized D-ring precursor):

    • Prepare a functionalized cyclohexanone (B45756) derivative.

    • Introduce a side chain that will allow for coupling with Fragment A.

    • Purify Fragment B by column chromatography.

  • Fragment Coupling:

    • Couple Fragment A and Fragment B using a suitable cross-coupling reaction (e.g., Suzuki or Stille coupling).

    • Purify the coupled product.

  • Final Ring Closures and Functional Group Manipulations:

    • Perform intramolecular reactions to form the remaining rings of the YGA-01 scaffold.

    • Conduct final deprotection and functional group interconversion steps to yield the target analog.

    • Purify the final product by HPLC.

  • Characterization:

    • Confirm the structure of YGA-01 using 1H NMR, 13C NMR, high-resolution mass spectrometry, and IR spectroscopy.

Generalized Synthetic Workflow for YGA-01 Start Start Synth_A Synthesize Fragment A Start->Synth_A Synth_B Synthesize Fragment B Start->Synth_B Couple Couple Fragment A and B Synth_A->Couple Synth_B->Couple Cyclize Final Ring Closures Couple->Cyclize Purify Purification and Characterization Cyclize->Purify End YGA-01 Purify->End

Caption: Synthetic workflow for a this compound analog.

Conclusion

The presented application notes and protocols provide a foundational framework for the design and evaluation of novel this compound analogs with potential anticancer activity. By employing systematic medicinal chemistry strategies and robust biological assays, researchers can explore the therapeutic potential of this complex natural product scaffold. The hypothetical data and pathways serve as a guide to stimulate further investigation into the biological activities of this compound and its derivatives.

References

Yunnandaphninine G: Application Notes and Protocols for Use as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases has revealed a significant lack of information regarding Yunnandaphninine G and its potential application as a chemical probe in cell biology. While the broader family of Daphniphyllum alkaloids, from which this compound is derived, has been a subject of phytochemical and synthetic research, specific biological data for this compound is not publicly available. This includes crucial information required for its use as a chemical probe, such as its mechanism of action, specific cellular targets, and effects on signaling pathways.

The genus Daphniphyllum is known to produce a diverse array of alkaloids with complex structures and a range of biological activities, including anticancer, antioxidant, and vasorelaxation properties.[1][2][3][4] Some Daphniphyllum alkaloids have been reported to exhibit cytotoxic activities against various cancer cell lines.[4] However, the specific biological functions of the vast majority of these compounds, including this compound, remain uncharacterized.

Due to the absence of published research on the biological activity of this compound, it is not possible to provide the requested detailed Application Notes and Protocols. The creation of such documents requires established experimental data, which is currently unavailable. This includes:

  • Quantitative Data: No studies were found that presented quantitative data on the biological effects of this compound, which is essential for creating structured data tables for comparison.

  • Experimental Protocols: Without any published cell-based assays or biological studies involving this compound, detailed methodologies cannot be provided.

  • Signaling Pathways: There is no information on the cellular signaling pathways that may be modulated by this compound, preventing the creation of the requested diagrams.

At present, this compound cannot be recommended for use as a chemical probe in cell biology due to the lack of fundamental research into its biological effects. For researchers, scientists, and drug development professionals interested in this compound, the initial and necessary step would be to conduct foundational research to determine its bioactivity, identify its cellular targets, and elucidate its mechanism of action. Such studies would be a prerequisite for developing any potential applications for this compound as a chemical probe.

For those interested in the broader class of Daphniphyllum alkaloids, a thorough review of the existing literature on related compounds may provide insights into potential starting points for investigation. However, it is critical to note that the biological activity of one alkaloid cannot be directly extrapolated to another, even within the same structural family. Each compound requires individual and rigorous biological characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Yunnandaphninine G and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of complex Daphniphyllum alkaloids, with a focus on overcoming low-yield reactions. Given the structural complexity of Yunnandaphninine G, this guide draws upon published syntheses of related family members to anticipate and provide solutions for potential synthetic hurdles.

Troubleshooting Guide: Common Low-Yield Scenarios

Low yields in the synthesis of complex natural products like this compound can often be traced to a few key challenges. This section provides a structured approach to identifying and addressing these issues.

Table 1: Troubleshooting Common Low-Yield Reactions in Daphniphyllum Alkaloid Synthesis

Problem Area Potential Cause of Low Yield Suggested Solutions & Troubleshooting Steps Relevant Alkaloid Context
Construction of Quaternary Stereocenters Steric hindrance leading to incomplete reaction or side reactions.- Optimize Reaction Conditions: Screen a variety of solvents, temperatures, and concentrations. - Choice of Reagents: Employ more reactive or sterically less demanding reagents. - Protecting Group Strategy: Introduce bulky protecting groups to direct reagent approach or smaller groups to reduce steric clash.Daphenylline, Calyciphylline N[1][2]
Late-Stage Functionalization Low reactivity of hindered positions or undesired side reactions at other functional groups.- Catalyst Screening: Test a range of catalysts and ligands for C-H activation or other functionalization reactions. - Directing Groups: Install a temporary directing group to guide the reagent to the desired position. - Redox Chemistry: Consider alternative redox manipulations that might be more selective.Calyciphylline N[1][3]
[5+2] Cycloaddition for Heptacycle Formation Poor diastereoselectivity or low conversion.- Lewis Acid Catalysis: Screen various Lewis acids to improve rate and selectivity. - Substrate Modification: Alter the electronic properties of the diene or dienophile. - Solvent Effects: Investigate the impact of solvent polarity on the transition state.Calyciphylline A-type Alkaloids[4]
Ring-Closing Metathesis (RCM) Catalyst decomposition, competing side reactions, or formation of stable off-pathway intermediates.- Catalyst Choice: Screen first and second-generation Grubbs or Hoveyda-Grubbs catalysts. - Additive Screening: Use additives like copper(I) iodide to scavenge phosphine (B1218219) ligands. - High Dilution: Perform the reaction at very low concentrations to favor intramolecular cyclization.General strategy for complex ring systems.
Diastereoselective Reductions Poor facial selectivity in the reduction of ketones or imines, leading to a mixture of diastereomers.- Bulky Reducing Agents: Use sterically demanding reducing agents (e.g., L-Selectride®, K-Selectride®) to enhance facial selectivity. - Chelation Control: Employ substrates with adjacent chelating groups to direct the approach of the reducing agent. - Enzyme-catalyzed Reduction: Consider biocatalysis for highly selective reductions.General challenge in polycyclic synthesis.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Diels-Alder reaction to form the core ring system is giving a poor yield and a mixture of diastereomers. What should I do?

A1: This is a common issue when constructing densely functionalized polycyclic systems. Here is a systematic approach to troubleshoot this problem:

  • Re-evaluate the Substrate: The geometry of the diene and dienophile is critical. Ensure the diene can readily adopt the required s-cis conformation. Isomeric impurities in your starting material can also lead to multiple products.

  • Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and improve diastereoselectivity. Screen a variety of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) at different temperatures.

  • Solvent Polarity: The choice of solvent can influence the transition state geometry. Test a range of solvents from nonpolar (e.g., toluene (B28343), hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they may also decrease selectivity. A careful temperature screen is recommended.

Q2: I am struggling with a low-yielding Stille or Suzuki coupling to form a key C-C bond late in the synthesis. What are the likely causes?

A2: Late-stage cross-coupling reactions on complex substrates are often challenging due to steric hindrance and the presence of multiple functional groups.[1][3]

  • Ligand Choice: The choice of phosphine ligand is crucial. For sterically hindered substrates, consider bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos.

  • Catalyst and Pre-catalyst: Ensure your palladium source is active. Using a pre-catalyst that is readily activated can be beneficial.

  • Base and Additives: The choice of base can significantly impact the reaction. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and consider the use of additives like fluoride (B91410) ions (e.g., CsF) in Suzuki couplings.

  • Purity of Reagents: Organometallic reagents (boronic acids/esters, stannanes) can degrade upon storage. Ensure they are pure and dry.

Q3: How can I improve the yield of a reaction that is sensitive to air or moisture?

A3: Strict adherence to anaerobic and anhydrous techniques is paramount.

  • Glovebox or Schlenk Line: For highly sensitive reagents, perform the reaction in a glovebox or using a Schlenk line.

  • Solvent and Reagent Purification: Ensure all solvents and liquid reagents are freshly distilled from an appropriate drying agent. Solid reagents should be dried under high vacuum.

  • Degassing: Degas your reaction mixture by several freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.

Key Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Diels-Alder Reaction

This protocol is adapted from strategies used in the synthesis of calyciphylline-type alkaloids and is relevant for constructing the core polycyclic framework.[1][4]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the diene-dienophile precursor (1.0 eq).

  • Solvent Addition: Add freshly distilled, anhydrous toluene (to make a 0.01 M solution) via cannula.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add a solution of scandium(III) triflate (Sc(OTf)₃, 1.1 eq) in toluene dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Workup: Allow the mixture to warm to room temperature, and transfer it to a separatory funnel. Extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Late-Stage Stille Carbonylation

This protocol is based on a challenging step in the total synthesis of (-)-calyciphylline N, where a sterically hindered vinyl triflate is carbonylated.[3]

  • Reagent Preparation: In a glovebox, prepare a solution of the vinyl triflate (1.0 eq), lithium chloride (3.0 eq), and Pd(PPh₃)₄ (0.1 eq) in anhydrous THF.

  • Reaction Setup: Transfer the solution to a pressure vessel equipped with a stirrer bar.

  • Carbon Monoxide Atmosphere: Seal the vessel, remove it from the glovebox, and purge with carbon monoxide gas (balloon pressure) for 5 minutes.

  • Reagent Addition: Add tributyl(methoxycarbonyl)stannane (1.5 eq) via syringe.

  • Heating and Monitoring: Heat the reaction to 60 °C and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour.

  • Extraction and Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

Visualizing Synthetic Challenges and Workflows

The following diagrams illustrate key concepts in troubleshooting the synthesis of complex alkaloids.

troubleshooting_workflow start Low Yield in Key Step check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify and repeat optimize_conditions Systematic Condition Optimization (Solvent, Temp, Concentration) check_purity->optimize_conditions If pure reagent_screen Screen Alternative Reagents/Catalysts optimize_conditions->reagent_screen No improvement success Improved Yield optimize_conditions->success Success protecting_groups Re-evaluate Protecting Group Strategy reagent_screen->protecting_groups No improvement reagent_screen->success Success route_redesign Consider Alternative Synthetic Route protecting_groups->route_redesign No improvement protecting_groups->success Success

Caption: A logical workflow for troubleshooting low-yield reactions in organic synthesis.

diels_alder_optimization sub Diels-Alder Substrate Diene + Dienophile la Lewis Acid Screen Sc(OTf)₃ Yb(OTf)₃ BF₃·OEt₂ sub->la sol Solvent Screen Toluene CH₂Cl₂ Acetonitrile sub->sol temp Temperature Screen -78 °C -40 °C 0 °C RT sub->temp product {Desired Cycloadduct | Improved Yield & Diastereoselectivity} la->product sol->product temp->product

Caption: Key parameters for the optimization of a Diels-Alder cycloaddition.

References

Technical Support Center: Yunnandaphninine G Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yunnandaphninine G. The focus is on addressing the challenges of its poor solubility in aqueous solutions for bioassay applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a natural product belonging to the complex family of Daphniphyllum alkaloids. These alkaloids are known for their intricate polycyclic structures and a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[1] Like many complex natural products, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used in bioassays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the general properties of this compound?

PropertyValueSource
CAS Number 1042143-83-8[2]
Molecular Formula C30H47NO3[2]
Molecular Weight 469.7 g/mol ChemDraw
General Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Vendor Data

Q3: What is the recommended starting solvent for this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for dissolving this compound and other hydrophobic compounds for bioassays. It is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.

Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, the recommended maximum concentration is ≤ 1% (v/v) . However, many researchers advise keeping the final DMSO concentration at or below 0.1% (v/v) to minimize any potential effects on cell viability and function. It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your test conditions to assess its impact on your specific cell line and assay.

Troubleshooting Guide: Solubility Issues with this compound

This guide addresses common problems encountered when preparing this compound for bioassays.

Problem 1: this compound precipitates out of solution when added to my aqueous assay buffer or cell culture medium.
  • Cause: This is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous environment. The compound's solubility limit in the final aqueous solution is exceeded.

  • Solutions:

    • Optimize the Final DMSO Concentration: While keeping the final DMSO concentration as low as possible for biological reasons, a slightly higher concentration (e.g., 0.5% instead of 0.1%) might be necessary to maintain solubility. Always include a vehicle control with the corresponding DMSO concentration.

    • Use a Co-solvent System: In some cases, a combination of solvents can improve solubility. For example, preparing a higher concentration stock in a solvent like DMSO and then performing an intermediate dilution in a less polar, water-miscible solvent like ethanol (B145695) before the final dilution in aqueous buffer might help.

    • Incorporate Pluronic F-68: This non-ionic surfactant can help to create a stable dispersion of hydrophobic compounds in aqueous media. A stock solution of 10% Pluronic F-68 in water can be prepared and added to the final assay medium at a concentration of 0.01-0.1%.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Problem 2: I am observing cytotoxicity in my assay, but I am not sure if it's from this compound or the solvent.
  • Cause: High concentrations of organic solvents, particularly DMSO, can be toxic to cells.

  • Solutions:

    • Perform a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will allow you to distinguish between the effects of the compound and the solvent.

    • Determine the Maximum Tolerated Solvent Concentration: Before starting your experiments with this compound, it is advisable to perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect the viability or function of your cells.

    • Reduce the Final Solvent Concentration: If you observe toxicity from the vehicle, you will need to find a way to reduce the final solvent concentration. This might involve preparing a more concentrated stock solution of this compound, if possible, or exploring alternative solubilization methods.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 212.9 µL of DMSO to 1 mg of this compound).

  • Dissolving the Compound: Vortex the tube for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparing Working Solutions for a Cell-Based Assay (e.g., MTT Assay)
  • Thaw the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to prepare a range of intermediate concentrations.

  • Final Dilution in Culture Medium: Directly before treating the cells, dilute the intermediate DMSO solutions into pre-warmed cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in the medium is at a non-toxic level (e.g., ≤ 0.5%). For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.

  • Mixing: Gently mix the final working solutions by inverting the tubes before adding them to the cells.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment serial_dilute Serial Dilutions in DMSO thaw->serial_dilute final_dilute Final Dilution in Assay Medium serial_dilute->final_dilute add_to_cells Add to Bioassay final_dilute->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed in Bioassay? optimize_dmso Optimize Final DMSO % start->optimize_dmso Yes cosolvent Use a Co-solvent System start->cosolvent Yes surfactant Add Pluronic F-68 start->surfactant Yes cyclodextrin Use Cyclodextrins start->cyclodextrin Yes no_precip Proceed with Assay start->no_precip No

Caption: Troubleshooting logic for precipitation issues.

Disclaimer: The information provided here is for guidance purposes only. Researchers should always perform their own optimization experiments to determine the best conditions for their specific bioassay and cell type.

References

troubleshooting Yunnandaphninine G instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Yunnandaphninine G in solution. By understanding the potential causes of degradation and implementing appropriate preventative measures, researchers can ensure the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A1: Cloudiness or precipitation can indicate several issues, including poor solubility or compound degradation.

  • Initial Steps: Visually inspect the solution for any particulate matter.[1]

  • Solubility Enhancement: To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.

  • Solvent Choice: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Ensure you are using a suitable, high-purity, anhydrous solvent. If using aqueous buffers, prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before your experiment.[2]

  • Re-dissolving: If a precipitate has formed in a stock solution, attempt to redissolve it by gentle warming and sonication. If it does not redissolve, the compound may have degraded, and a fresh solution should be prepared.

Q2: I've observed a change in the color of my this compound solution. Is this a sign of instability?

A2: Yes, a color change in a solution that was initially colorless or of a specific color is often an indicator of chemical degradation.[3] This can be caused by oxidation or other degradation pathways. It is recommended to discard the solution and prepare a fresh one. To prevent this, protect your solutions from light by using amber vials or wrapping them in aluminum foil.[2]

Q3: How should I store my this compound stock solutions to ensure long-term stability?

A3: Proper storage is crucial for maintaining the stability of this compound.

  • Temperature: Stock solutions should be stored at -20°C or -80°C.[2]

  • Aliquoting: To minimize freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes.[2]

  • Light and Air: Protect solutions from light and exposure to air. Consider flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing.[4]

Q4: For how long is a diluted working solution of this compound stable?

A4: It is recommended to prepare and use diluted working solutions on the same day. The stability of diluted solutions, especially in aqueous buffers, is often significantly lower than that of concentrated stock solutions in organic solvents. Do not store and reuse diluted aqueous solutions.

Troubleshooting Guide: Investigating Loss of Biological Activity

A primary indicator of this compound instability is the loss of its expected biological activity or inconsistent experimental results. The following guide provides a systematic approach to troubleshooting this issue.

Potential Causes and Solutions for this compound Instability
Potential Cause Troubleshooting Steps Recommended Action
pH-Dependent Hydrolysis 1. Measure the pH of your experimental buffer. 2. Test the stability of this compound in buffers with varying pH values (e.g., acidic, neutral, alkaline) over a time course.Alkaloids are often susceptible to hydrolysis at acidic or alkaline pH. Maintain the solution pH in a range that is optimal for stability, which often is slightly acidic to neutral for many alkaloids. Avoid extremes in pH unless experimentally required.
Temperature Sensitivity 1. Review the temperatures at which your solutions are stored and handled. 2. Minimize the time that solutions are kept at room temperature.Store stock solutions at -20°C or -80°C.[2] Thaw aliquots on ice and use them immediately. For sensitive experiments, consider performing them in a cold room or on ice.
Photodegradation 1. Assess the light exposure of your solutions during storage and experimentation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2][4]
Oxidation 1. Evaluate if your solvents or buffers have been exposed to air for extended periods. 2. Consider the presence of oxidizing agents in your experimental system.Use degassed solvents and buffers. Prepare fresh solutions and consider purging with an inert gas (nitrogen or argon) before sealing for storage.[4]
Solvent Effects 1. Verify the purity and dryness of the solvent used. 2. Test the stability of this compound in alternative recommended solvents.Use high-purity, anhydrous solvents for stock solutions.[2] Impurities in solvents can catalyze degradation.
Microbial Contamination 1. If using aqueous buffers for extended periods, check for signs of microbial growth.Use sterile buffers and aseptic techniques, especially for long-term experiments. Consider adding a bacteriostatic agent if compatible with your experimental system.
Experimental Workflow for Troubleshooting Instability

To systematically investigate the instability of this compound, a forced degradation study can be performed. This involves intentionally subjecting the compound to various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[5][6][7]

Troubleshooting Workflow cluster_observe Observation cluster_prepare Preparation cluster_stress Forced Degradation Study cluster_analyze Analysis cluster_evaluate Evaluation cluster_optimize Optimization observe Inconsistent Results or Loss of Activity prepare Prepare Fresh Stock Solution of this compound observe->prepare Start Troubleshooting stress Expose Aliquots to Stress Conditions: - pH (2, 7, 10) - Temperature (4°C, RT, 50°C) - Light (UV, fluorescent) - Oxidation (H₂O₂) prepare->stress Initiate Study analyze Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using HPLC or LC-MS stress->analyze Collect Data evaluate Evaluate Degradation: - Appearance of new peaks - Decrease in parent peak area analyze->evaluate Interpret Data optimize Optimize Handling and Storage Conditions Based on Findings evaluate->optimize Implement Changes

A logical workflow for troubleshooting this compound instability.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a suitable high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.

  • To aid dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a short period.

  • Once fully dissolved, aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.

  • Column: A C18 reversed-phase column is a common starting point for alkaloid analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient will need to be optimized to achieve good separation.

  • Detection: A UV detector is commonly used. The detection wavelength should be set to the absorbance maximum of this compound. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Analysis: Inject samples from the forced degradation study at various time points. Monitor for a decrease in the peak area of this compound and the appearance of new peaks, which indicate degradation products.

Potential Degradation Pathways of Alkaloids

While specific degradation pathways for this compound are not documented, alkaloids, in general, are susceptible to several types of degradation. Understanding these can help in anticipating potential issues.

Alkaloid Degradation Pathways Alkaloid Intact Alkaloid (e.g., this compound) Hydrolysis Hydrolysis (Cleavage of esters, amides) Alkaloid->Hydrolysis  H₂O, Acid/Base Oxidation Oxidation (Reaction with oxygen, peroxides) Alkaloid->Oxidation  O₂, Light, Metal Ions Photodegradation Photodegradation (Light-induced reactions) Alkaloid->Photodegradation  UV/Visible Light Isomerization Epimerization/Isomerization (Changes in stereochemistry) Alkaloid->Isomerization  pH, Heat Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Isomerization->Degradation_Products

Common degradation pathways for alkaloid compounds.

By following these guidelines and systematically troubleshooting any observed instability, researchers can enhance the reliability of their experimental data when working with this compound.

References

Technical Support Center: Optimizing Extraction of Yunnandaphninine G from Daphniphyllum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of Yunnandaphninine G from Daphniphyllum species, particularly Daphniphyllum yunnanense.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for extracting this compound from Daphniphyllum?

A1: The most common method for extracting Daphniphyllum alkaloids, including this compound, is solvent extraction. This typically involves an initial extraction with an organic solvent, followed by an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents. The crude alkaloid extract is then further purified using chromatographic techniques.

Q2: Which solvents are most effective for the initial extraction?

A2: Methanol (B129727) and ethanol (B145695) are frequently used for the initial extraction of Daphniphyllum alkaloids due to their ability to dissolve both free alkaloids and their salts.[1] Chloroform (B151607) can also be used, particularly for free alkaloids. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted impurities.

Q3: What is the role of pH in the extraction process?

A3: pH plays a crucial role in the purification of alkaloids. Daphniphyllum alkaloids are basic compounds. By adjusting the pH of the extraction mixture, their solubility in aqueous and organic solvents can be manipulated. An acidic aqueous solution (pH 2-3) is used to protonate the alkaloids, making them water-soluble and allowing for the removal of non-basic, lipophilic impurities with an organic solvent. Subsequently, basifying the aqueous solution (pH 9-10) deprotonates the alkaloids, making them soluble in organic solvents for extraction.

Q4: What are the modern extraction techniques that can be applied?

A4: While conventional solvent extraction is common, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields. However, specific optimization of these methods for this compound has not been extensively reported.

Q5: How can I purify this compound from the crude extract?

A5: Purification of this compound from the crude alkaloid mixture typically involves multiple chromatographic steps. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common initial step, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Alkaloid Extract 1. Incomplete initial extraction. 2. Inefficient acid-base partitioning. 3. Degradation of the alkaloid.1. Increase extraction time, use a higher solvent-to-solid ratio, or consider a more efficient extraction method (UAE/MAE). 2. Ensure complete pH adjustment at each step. Perform multiple extractions at each partitioning step. 3. Avoid high temperatures and prolonged exposure to strong acids or bases.
Presence of a Large Amount of Impurities in the Crude Extract 1. Inefficient removal of non-alkaloidal compounds. 2. Emulsion formation during liquid-liquid extraction.1. Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) before the main extraction. 2. Add a small amount of brine or a different solvent to break the emulsion. Centrifugation can also be effective.
Difficulty in Isolating this compound by Chromatography 1. Co-elution with other structurally similar alkaloids. 2. Poor separation on the chosen stationary phase.1. Employ a multi-step chromatographic strategy using different stationary phases (e.g., silica gel followed by reversed-phase C18). 2. Optimize the mobile phase composition for better resolution. Consider using preparative HPLC with a high-resolution column.
Inconsistent Extraction Results 1. Variation in the plant material (e.g., age, collection time, drying process). 2. Inconsistent extraction parameters.1. Standardize the collection and processing of the plant material. 2. Carefully control all extraction parameters, including solvent volume, temperature, and time.

Data Presentation: Comparison of Extraction Methods (Illustrative)

Disclaimer: The following data is illustrative and based on general principles of alkaloid extraction optimization. Specific experimental validation for this compound is required.

Table 1: Effect of Extraction Method on the Yield of this compound

Extraction MethodExtraction Time (min)SolventTemperature (°C)This compound Yield (mg/g of dried plant material)
Maceration1440 (24h)Methanol250.85
Soxhlet Extraction360Methanol651.25
Ultrasound-Assisted Extraction (UAE)30Methanol401.45
Microwave-Assisted Extraction (MAE)5Methanol501.60

Table 2: Influence of Extraction Parameters on this compound Yield using UAE

ParameterLevel 1Level 2Level 3
Solvent-to-Solid Ratio (mL/g) 10:120:130:1
Yield (mg/g)1.101.451.50
Extraction Temperature (°C) 304050
Yield (mg/g)1.201.451.35
Extraction Time (min) 203040
Yield (mg/g)1.301.451.48

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Acid-Base Partitioning
  • Grinding: Grind the dried and powdered plant material of Daphniphyllum yunnanense to a fine powder (40-60 mesh).

  • Maceration: Macerate the powdered plant material with methanol (1:10 solid-to-solvent ratio) at room temperature for 24 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract and repeat the maceration of the plant residue two more times. Combine the filtrates and concentrate under reduced pressure to obtain a crude methanolic extract.

  • Acidic Dissolution: Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid.

  • Defatting: Extract the acidic solution with chloroform three times to remove non-basic, lipophilic impurities. Discard the chloroform layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a 10% ammonia (B1221849) solution.

  • Alkaloid Extraction: Extract the basified aqueous solution with chloroform three times.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid extract containing this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 10 g of powdered Daphniphyllum yunnanense in a flask with 200 mL of methanol.

  • Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 40°C.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Purification: Proceed with the acid-base partitioning as described in Protocol 1 (steps 4-8).

Visualizations

Extraction_Workflow Start Dried & Powdered Daphniphyllum yunnanense Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration Filtration->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Extract Acid_Base->Crude_Alkaloids Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Chromatography Fractions Fraction Collection Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Workflow for the extraction and isolation of this compound.

Parameter_Influence cluster_params Parameters Extraction Parameters Solvent Solvent Type Parameters->Solvent Temperature Temperature Parameters->Temperature Time Extraction Time Parameters->Time Ratio Solvent-to-Solid Ratio Parameters->Ratio Yield This compound Yield Solvent->Yield Temperature->Yield Time->Yield Ratio->Yield

References

Technical Support Center: Purifying Yunnandaphninine G and Resolving Co-eluting Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Yunnandaphninine G. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the resolution of co-eluting impurities, during the purification process.

Disclaimer: Publicly available information on the specific purification protocols and common co-eluting impurities for this compound is limited. The guidance provided here is based on established principles of chromatography for the separation of complex natural products, particularly alkaloids, and may require adaptation to your specific sample matrix and instrumentation.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting impurities and why are they a problem in this compound purification?

A1: Co-eluting impurities are compounds that elute from the chromatography column at the same or very similar retention times as the target compound, this compound.[1][2] This results in overlapping peaks in the chromatogram, making it difficult to obtain a pure product.[1][2] For drug development professionals, failure to remove these impurities can lead to inaccurate quantification, incorrect structural elucidation, and potential downstream issues with safety and efficacy studies.

Q2: How can I identify if I have a co-elution problem?

A2: Several signs in your chromatogram can indicate the presence of co-eluting impurities:

  • Peak Shoulders or Asymmetry: A shoulder on the main peak or a broad, asymmetrical peak shape is a strong indicator of a hidden overlapping peak.[3]

  • Inconsistent Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), inconsistent spectra across the peak suggest the presence of more than one compound. A pure peak should have identical UV spectra across its entire width.

  • Split Peaks: In some cases, severe co-elution can manifest as a split or "doublet" peak.

Q3: What are the likely identities of co-eluting impurities with this compound?

A3: While specific impurities for this compound are not well-documented, co-eluting compounds in natural product purification are often structurally related to the target molecule. For alkaloids like this compound, these could include:

  • Structural Isomers or Stereoisomers: Compounds with the same molecular formula but different spatial arrangements of atoms.

  • Analogs with Minor Structural Modifications: Related alkaloids from the same plant source with small differences in functional groups.

  • Degradation Products: Compounds formed during extraction or storage.

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to resolving co-eluting peaks during the purification of this compound.

Problem: A broad, shouldered, or split peak is observed for this compound during HPLC analysis.

The following diagram outlines a logical workflow for troubleshooting and resolving co-eluting impurities.

G Troubleshooting Workflow for Co-eluting Impurities cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Verification A Observe Peak Co-elution (Shoulder, Asymmetry, Split Peak) B Confirm with Peak Purity Analysis (DAD/MS) A->B Visual Cue C Adjust Mobile Phase (Organic Solvent Ratio, pH, Additives) B->C Start Optimization D Change Stationary Phase (e.g., C18 to PFP or HILIC) C->D If resolution is still poor E Modify Temperature D->E If selectivity change is needed F Optimize Gradient Profile E->F For further fine-tuning G Achieve Baseline Resolution (Rs > 1.5) F->G Successful Optimization H Confirm Purity with Orthogonal Method (e.g., different column/mobile phase) G->H

Caption: A stepwise approach to identifying and resolving co-eluting impurities.

Detailed Troubleshooting Steps & Experimental Protocols

Changes to the mobile phase composition can significantly alter the selectivity of the separation.

  • Modify the Organic Solvent Ratio (Isocratic or Gradient):

    • Protocol: For reversed-phase chromatography, systematically decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase the retention time of all compounds and may improve resolution. For gradient elution, a shallower gradient around the elution time of this compound can enhance separation.

  • Change the Organic Modifier:

    • Protocol: If using acetonitrile, switch to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of closely related compounds.

  • Adjust the pH:

    • Protocol: Since alkaloids are basic, their retention is highly dependent on the mobile phase pH. Prepare a series of mobile phases with different pH values (e.g., in 0.5 unit increments) using appropriate buffers (e.g., phosphate, acetate, or formate). A common strategy for basic compounds is to use a mobile phase pH 2-3 units below their pKa to ensure they are in a single, protonated form.

Table 1: Common Mobile Phase Additives and Their Effects

AdditiveTypical ConcentrationEffect
Formic Acid0.05 - 0.1%Improves peak shape for basic compounds, provides protons for ESI-MS.
Acetic Acid0.05 - 0.1%Similar to formic acid, can alter selectivity.
Ammonium Acetate5 - 20 mMActs as a buffer to control pH and can improve peak shape.
Ammonium Formate5 - 20 mMAnother common buffer compatible with mass spectrometry.

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.

  • Orthogonal Column Chemistries:

    • Protocol: If you are using a standard C18 column, consider switching to a stationary phase with a different separation mechanism.

Table 2: Alternative Stationary Phases for Alkaloid Purification

Stationary PhaseSeparation PrincipleRecommended For
Phenyl-Hexylπ-π interactionsAromatic and unsaturated compounds.
Pentafluorophenyl (PFP)Dipole-dipole, π-π, and ion-exchange interactionsPolar and aromatic compounds, isomers.
Cyano (CN)Normal-phase or reversed-phase, dipole-dipole interactionsPolar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC)Partitioning of polar analytes into a water-enriched layer on the stationary phaseHighly polar compounds that are poorly retained in reversed-phase.

Temperature can influence both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.

  • Protocol: Systematically increase the column temperature in increments of 5-10 °C (e.g., from 30 °C to 60 °C). This can improve peak efficiency (narrower peaks) and sometimes alter selectivity.

If the above steps do not yield the desired purity, more advanced chromatographic techniques may be necessary.

  • Two-Dimensional Liquid Chromatography (2D-LC):

    • Concept: This technique involves using two columns with different selectivities (orthogonal separation mechanisms). The fraction containing the co-eluting peaks from the first dimension is automatically transferred to the second dimension for further separation.

  • Supercritical Fluid Chromatography (SFC):

    • Concept: SFC uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It often provides different selectivity compared to HPLC and can be a powerful tool for separating complex mixtures.

Logical Relationship Diagram for Method Development

The following diagram illustrates the decision-making process for developing a robust purification method.

G Method Development Logic for Resolving Co-elution A Initial Method Shows Co-elution B Is Retention Factor (k') between 2 and 10? A->B C Adjust Organic Solvent % B->C No D Is Resolution (Rs) > 1.5? B->D Yes C->B E Change Organic Modifier (ACN <-> MeOH) D->E No H Method Optimized D->H Yes F Adjust pH / Additives E->F G Change Column Chemistry (e.g., C18 -> PFP) F->G I Consider Advanced Techniques (2D-LC, SFC) G->I Still unresolved

Caption: A decision tree for systematic method development to resolve co-eluting peaks.

References

Technical Support Center: NMR Analysis of Yunnandaphninine G and Other Complex Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of Yunnandaphninine G and other structurally complex natural products. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to poor signal-to-noise (S/N) ratios during NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my NMR spectrum of this compound so low?

A1: Several factors can contribute to a low signal-to-noise (S/N) ratio, especially for complex molecules like this compound. The primary reasons include:

  • Low Sample Concentration: A dilute sample is often the main cause of poor S/N.[1][2][3]

  • Inherent Low Sensitivity of ¹³C NMR: The natural abundance of the NMR-active ¹³C isotope is only 1.1%, and its magnetic moment is significantly weaker than that of protons, leading to inherently weaker signals.[4][5]

  • Complex Molecular Structure: Large molecules with many unique carbon and proton environments distribute the total signal across numerous peaks, making individual signals weaker.

  • Suboptimal Experimental Parameters: Incorrectly set acquisition parameters can significantly degrade spectral quality.

  • Instrument and Sample Quality: Issues with the NMR spectrometer, such as poor shimming, or problems with the sample, like the presence of particulate matter, can also lead to low S/N.

Q2: How can I improve the signal-to-noise ratio for my this compound sample?

A2: Improving the S/N ratio involves a combination of optimizing your sample preparation, refining experimental parameters, and, where possible, utilizing advanced hardware. The troubleshooting workflow below outlines the key steps to take.

Troubleshooting Guide

Step 1: Optimize Sample Preparation

Proper sample preparation is the most critical first step for a high-quality NMR spectrum.

  • Increase Sample Concentration: If solubility allows, increase the amount of this compound dissolved in the deuterated solvent. For complex organic molecules, a higher concentration is generally better.

  • Choose the Right Solvent: Use a high-purity deuterated solvent that fully dissolves your compound. Ensure the solvent does not have signals that overlap with key resonances of your analyte.

  • Use High-Quality NMR Tubes: Employ clean, high-quality 5 mm NMR tubes to avoid signal distortion.

  • Filter Your Sample: If you observe any solid particles, filter the sample to remove them, as they can degrade the magnetic field homogeneity.

Step 2: Optimize NMR Acquisition Parameters

Fine-tuning the acquisition parameters on the NMR spectrometer is crucial for maximizing the S/N ratio. The signal-to-noise ratio improves with the square root of the number of scans, meaning to double the S/N, you must increase the number of scans fourfold.

Table 1: Recommended Starting NMR Parameters for a Complex Alkaloid like this compound

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30Standard pulse programs for simple 1D acquisition.
Pulse Angle (Flip Angle) 30-45°30-45°A smaller flip angle allows for shorter relaxation delays without saturating the signal, enabling more scans in a given time.
Relaxation Delay (d1) 1-2 s2-5 sShould be at least 1.3 times the longest T1 relaxation time of the nuclei of interest. Quaternary carbons in complex molecules can have long T1 values.
Acquisition Time (aq) 1-2 s1-2 sA longer acquisition time can improve resolution.
Number of Scans (ns) 8-161024 or moreIncrease as needed to achieve the desired S/N. The S/N ratio increases with the square root of the number of scans.
Receiver Gain (rg) Auto or ManualAuto or ManualThe receiver gain should be set as high as possible without causing ADC overflow (clipping the FID).

Experimental Protocol: Optimizing the Number of Scans

  • Initial Acquisition: Start with a preliminary acquisition using the recommended starting parameters (e.g., 1024 scans for ¹³C NMR).

  • Assess S/N: Evaluate the signal-to-noise ratio of the resulting spectrum.

  • Increase Scans: If the S/N is insufficient, incrementally increase the number of scans (e.g., to 2048, 4096, and so on). Be aware that the improvement in S/N diminishes with a higher number of scans.

Step 3: Advanced Techniques and Hardware

If optimizing the sample and basic parameters is insufficient, consider the following advanced options:

  • Cryoprobe: A cryoprobe cools the detection electronics to cryogenic temperatures, which dramatically reduces thermal noise and can enhance the S/N ratio by a factor of 3 to 10.

  • 2D NMR Experiments: For complex structures, 2D NMR experiments like HSQC and HMBC can be more sensitive for observing protonated carbons than a standard 1D ¹³C experiment.

  • Non-Uniform Sampling (NUS): NUS can enhance both resolution and sensitivity in multidimensional NMR spectra.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting a poor signal-to-noise ratio in your NMR experiment.

TroubleshootingWorkflow Troubleshooting Workflow for Poor S/N in NMR start Start: Poor S/N Spectrum check_sample Step 1: Check Sample - Concentration too low? - Particulates present? - Wrong solvent? start->check_sample optimize_params Step 2: Optimize Acquisition Parameters - Increase Number of Scans (ns) - Adjust Relaxation Delay (d1) - Optimize Pulse Angle check_sample->optimize_params Sample OK good_spectrum Result: Good S/N Spectrum check_sample->good_spectrum Problem Solved advanced_tech Step 3: Consider Advanced Techniques - Use a Cryoprobe - Perform 2D NMR (HSQC/HMBC) - Employ Non-Uniform Sampling optimize_params->advanced_tech S/N still low optimize_params->good_spectrum Problem Solved advanced_tech->good_spectrum Problem Solved

Caption: A flowchart for troubleshooting poor signal-to-noise in NMR experiments.

Signaling Pathway for Parameter Optimization

The interplay between different acquisition parameters can be visualized as a signaling pathway where each choice influences the final outcome of the signal-to-noise ratio.

ParameterOptimization Parameter Optimization Pathway for S/N Enhancement cluster_sample Sample Preparation cluster_acquisition Acquisition Parameters cluster_hardware Hardware concentration High Concentration sn_ratio Improved S/N Ratio concentration->sn_ratio solvent Correct Solvent solvent->sn_ratio tube Quality Tube tube->sn_ratio scans Increased Scans scans->sn_ratio delay Optimal Delay (d1) delay->sn_ratio pulse Optimal Pulse Angle pulse->sn_ratio cryoprobe Cryoprobe cryoprobe->sn_ratio

Caption: Key factors influencing the signal-to-noise ratio in NMR.

References

Technical Support Center: Synthesis of Yunnandaphninine G and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As the specific total synthesis of Yunnandaphninine G is not extensively documented in publicly available literature, this guide addresses potential epimerization issues based on the synthesis of structurally related Daphniphyllum alkaloids. The principles and troubleshooting strategies discussed here are applicable to common stereocenter-forming reactions in complex molecule synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of complex molecules like this compound?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of synthesizing complex natural products like Daphniphyllum alkaloids, which have multiple defined stereocenters, epimerization can lead to the formation of undesired diastereomers. This complicates purification, reduces the yield of the target molecule, and can result in a final product with incorrect stereochemistry, potentially affecting its biological activity.

Q2: Which steps in the synthesis of Daphniphyllum alkaloids are most prone to epimerization?

A2: Based on the syntheses of related Daphniphyllum alkaloids, steps that involve the formation or manipulation of a stereocenter adjacent to a carbonyl group, or reactions that proceed through enolate or enol intermediates, are particularly susceptible to epimerization. Key reactions to monitor closely include:

  • Aldol (B89426) reactions and cyclizations

  • Michael additions

  • Reactions involving deprotonation and reprotonation at a stereogenic center

  • Cycloaddition reactions where the stereochemical outcome is sensitive to reaction conditions

Q3: How can I detect if epimerization is occurring in my reaction?

A3: The most common methods for detecting epimerization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between diastereomers, showing distinct sets of peaks for each epimer.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC or even standard reverse-phase HPLC can often separate diastereomers, allowing for quantification of the epimeric ratio.

  • Mass Spectrometry (MS): While MS alone cannot distinguish between epimers, it can be coupled with a separation technique like HPLC (LC-MS) to identify and quantify the different isomers.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Aldol Cyclization

Symptom: NMR analysis of the crude product from an aldol cyclization step shows a mixture of diastereomers where only one is desired.

Potential Causes & Solutions:

CauseRecommended Action
Thermodynamic Control: The reaction may be reaching thermodynamic equilibrium, favoring a mixture of epimers.Switch to kinetically controlled conditions. Use a non-coordinating base (e.g., LDA, KHMDS) at low temperatures (-78 °C) for rapid and irreversible enolate formation.
Incorrect Lewis Acid: The choice of Lewis acid can significantly influence the transition state geometry and thus the stereochemical outcome.Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find one that favors the desired diastereomer.[1]
Solvent Effects: The polarity and coordinating ability of the solvent can affect the aggregation state of the enolate and the geometry of the transition state.Experiment with different solvents, ranging from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM).
Protic Acid Catalysis: For Brønsted acid-catalyzed aldol cyclizations, the stereochemical course can be influenced by the kinetic preference in the approach of the enol to the aldehyde.[2][3]Consider using a different Brønsted acid (e.g., p-TsOH, CSA) and optimize the reaction temperature and time to favor the kinetic product.
Issue 2: Epimerization During a Michael Addition Step

Symptom: The desired diastereomer is formed initially, but over time, the ratio of the undesired epimer increases.

Potential Causes & Solutions:

CauseRecommended Action
Retro-Michael Reaction: The Michael addition may be reversible under the reaction conditions, leading to equilibration to the thermodynamically more stable (but undesired) epimer.Use milder reaction conditions (lower temperature, shorter reaction time). Quench the reaction as soon as the starting material is consumed.
Base-Catalyzed Epimerization: The base used to catalyze the Michael addition can also catalyze the epimerization of the product.Use a stoichiometric amount of a weaker base, or a catalytic amount of a stronger, non-nucleophilic base. Consider using an organocatalyst that can promote the reaction under milder conditions.
Workup-Induced Epimerization: The product may be sensitive to acidic or basic conditions during the workup procedure.Use a neutral workup (e.g., quenching with saturated NH₄Cl or water) and avoid prolonged exposure to acidic or basic aqueous solutions.

Experimental Protocols

Protocol 1: Stereocontrolled Aldol Cyclization for the ABC Ring System of Calyciphylline A-Type Alkaloids [2][3]

This protocol describes a key step in the synthesis of the tricyclic core of calyciphylline A-type alkaloids, where stereocontrol is crucial.

  • Preparation: To a solution of the keto-aldehyde precursor in benzene (B151609) (0.01 M) is added p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).

  • Reaction: The mixture is heated to reflux and stirred for the time determined by reaction monitoring (TLC or LC-MS).

  • Workup: After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired tricyclic product. It has been hypothesized that the stereochemical outcome of this Brønsted acid-promoted reaction is a result of kinetic control, where the preference for the approach of the enol to the aldehyde in the transition state dictates the stereochemistry.[2][3]

Protocol 2: Highly Diastereoselective Intramolecular Diels-Alder Reaction [1]

This protocol is based on the synthesis of (-)-Calyciphylline N and illustrates the use of a Lewis acid to achieve high diastereoselectivity.

  • Preparation: A solution of the triene precursor in dichloromethane (B109758) (DCM) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Lewis Acid Addition: Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes, 1.1 equivalents) is added dropwise to the cooled solution.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until the layers are clear.

  • Extraction: The aqueous layer is extracted three times with DCM.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting residue is purified by flash chromatography to yield the cycloadduct as a mixture of diastereomers, with the desired diastereomer being the major product (9:1 ratio).[1]

Visualizations

Logical Workflow for Troubleshooting Epimerization

epimerization_troubleshooting start Epimerization Detected check_conditions Review Reaction Conditions start->check_conditions workup Check Workup Procedure start->workup kinetic_vs_thermo Kinetic vs. Thermodynamic Control? check_conditions->kinetic_vs_thermo reagent_choice Optimize Reagents check_conditions->reagent_choice solvent_effects Investigate Solvent Effects (e.g., Toluene, THF, DCM) check_conditions->solvent_effects kinetic Favor Kinetic Product: - Lower Temperature - Strong, Non-nucleophilic Base - Shorter Reaction Time kinetic_vs_thermo->kinetic Kinetic thermo Favor Thermodynamic Product: - Higher Temperature - Weaker Base - Longer Reaction Time kinetic_vs_thermo->thermo Thermodynamic lewis_acid Screen Lewis Acids (e.g., TiCl4, SnCl4, Et2AlCl) reagent_choice->lewis_acid base_choice Screen Bases (e.g., LDA, KHMDS, DBU) reagent_choice->base_choice neutral_workup Use Neutral Quench (e.g., sat. NH4Cl) workup->neutral_workup

Caption: A logical workflow for troubleshooting epimerization issues.

Signaling Pathway for Lewis Acid Mediated Stereocontrol

lewis_acid_stereocontrol substrate Keto-aldehyde Precursor chelation_complex Chelated Intermediate substrate->chelation_complex lewis_acid Lewis Acid (e.g., Et2AlCl) lewis_acid->chelation_complex transition_state_A Transition State A (Favored) chelation_complex->transition_state_A Lower Energy transition_state_B Transition State B (Disfavored) chelation_complex->transition_state_B Higher Energy product_A Desired Diastereomer transition_state_A->product_A product_B Undesired Diastereomer transition_state_B->product_B

Caption: Lewis acid coordination influences the transition state energy, leading to stereoselective product formation.

References

enhancing the recovery of Yunnandaphninine G from preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Yunnandaphninine G Purification

Welcome to the technical support center for the purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of this compound and other complex Daphniphyllum alkaloids from preparative High-Performance Liquid Chromatography (prep-HPLC).

While specific, detailed preparative HPLC protocols for this compound are not extensively documented in publicly available literature, the principles outlined here are based on established methodologies for the isolation of complex natural products and alkaloids.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps before attempting to purify this compound with preparative HPLC?

A1: Before scaling up to preparative HPLC, a robust analytical method must be developed.[4] This initial step is crucial for ensuring a predictable and successful preparative separation.[1][4]

  • Analytical Method Development: Develop and optimize a separation method on an analytical scale (typically using a smaller column). The goal is to achieve adequate resolution between this compound and any closely eluting impurities.

  • Method Optimization: Focus on optimizing purity, yield, and throughput at the analytical level before scaling.[4]

  • Column Chemistry: The preparative column should ideally have the same stationary phase chemistry as the analytical column to ensure consistent selectivity and retention.[1]

Q2: How do I choose the appropriate stationary and mobile phases for purifying a complex alkaloid like this compound?

A2: The selection of the chromatographic mode and stationary phase is dependent on the chemical and physical properties of the target compound.[4] For alkaloids, reversed-phase (RP) HPLC is the most common and robust mode.[2]

  • Stationary Phase: A C18 column is a common starting point for reversed-phase separation of alkaloids.

  • Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) with water is typically used. The choice between acetonitrile and methanol can affect selectivity and should be evaluated during method development.[5] Using volatile buffers (e.g., formic acid, acetic acid, or ammonia) can improve peak shape and recovery, especially for basic compounds like alkaloids.[4][5] Adjusting the pH can also significantly improve separation by deionizing the target compound.[5]

Q3: My recovery of the target compound is very low. What are the common causes and solutions?

A3: Low recovery in preparative HPLC can stem from several factors. A systematic investigation is key to identifying the root cause.

  • Column Overloading: While overloading is common in preparative HPLC to increase throughput, excessive overloading can lead to poor resolution and co-elution, making pure fraction collection difficult and reducing yield.[4][6]

  • Sample Solubility: Poor solubility of the compound in the mobile phase can lead to precipitation on the column or in the tubing, resulting in significant sample loss.

  • Fraction Collection Parameters: Incorrectly set delay times between the detector and the fraction collector can cause the system to miss the target peak.[7] The detector's signal-to-noise ratio and the peak width also heavily influence recovery.[7]

  • Compound Adsorption: Highly active or polar compounds can irreversibly adsorb to the stationary phase or active sites on the column hardware.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparative HPLC process for this compound.

Issue 1: Poor Resolution or Peak Tailing

Poor peak shape compromises purity and makes accurate fraction cutting difficult, ultimately reducing the recovery of the pure compound.

Potential Cause Recommended Solution
Sub-optimal Mobile Phase Modify the mobile phase composition. Adjust the ratio of organic solvent to water. Experiment with a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa).[5]
Incorrect pH For basic alkaloids, adding a small amount of a volatile base (e.g., ammonia) or for acidic compounds, an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can significantly improve peak shape.[4]
Column Overloading Reduce the sample load. Perform a loading study on the analytical column first to determine the maximum sample amount that can be injected before resolution is compromised.[4][6]
Secondary Interactions The compound may be interacting with active sites on the silica (B1680970) packing. Use a highly deactivated, end-capped column or add a competitive base to the mobile phase.
Issue 2: Inconsistent Retention Times Between Runs

Fluctuating retention times make it difficult to reliably collect the target fraction.

Potential Cause Recommended Solution
Poor Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection. For gradient elution, this may require a longer equilibration time.
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent solvent composition can lead to retention shifts.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
Column Degradation The column may be degrading due to extreme pH or pressure. Operate within the manufacturer's recommended pH and pressure limits.

Experimental Protocols

Protocol 1: General Method Development and Scale-Up for Alkaloid Purification

This protocol provides a generalized workflow for developing a preparative HPLC method for a Daphniphyllum alkaloid.

  • Analytical Method Development:

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase Scouting:

      • Solvent A: Water with 0.1% Formic Acid.

      • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Run a scouting gradient from 5% to 95% B over 20-30 minutes to determine the approximate elution conditions.

    • Optimization: Based on the scouting run, develop an optimized gradient or isocratic method that provides good resolution for the target peak.

  • Loading Study:

    • Using the optimized analytical method, incrementally increase the injection volume or sample concentration.[6]

    • Monitor the resolution between the target peak and its nearest impurities.

    • Identify the maximum load at which the resolution is still acceptable for purification.

  • Scale-Up Calculation:

    • Use the principles of linear scale-up to transfer the method to a larger preparative column. The flow rate should be adjusted based on the cross-sectional area of the preparative column.[4]

    • Equation for flow rate adjustment: F_prep = F_anal * (d_prep^2 / d_anal^2), where F is the flow rate and d is the column's internal diameter.

  • Preparative Run & Fraction Collection:

    • Equilibrate the preparative column thoroughly.

    • Inject the calculated sample load.

    • Collect fractions based on time or detector signal (e.g., UV threshold).

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

Visualized Workflows and Logic

The following diagrams illustrate key processes in preparative HPLC.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Analytical Method Development B Optimize Resolution & Peak Shape A->B C Perform Loading Study B->C D Resolution Acceptable? C->D E Calculate Scale-Up Parameters D->E Yes J Re-optimize Method D->J No F Run Preparative HPLC E->F G Collect Fractions F->G H Analyze Fraction Purity G->H I Pool Pure Fractions & Evaporate H->I J->B

Caption: Workflow for scaling an analytical HPLC method to preparative purification.

G start_node start_node decision_node decision_node solution_node solution_node A Low Recovery Observed B Is Peak Shape Poor? A->B C Is Sample Precipitating? B->C No B_Yes Adjust Mobile Phase pH or Composition B->B_Yes Yes D Are Retention Times Drifting? C->D No C_Yes Decrease Sample Conc. or Change Injection Solvent C->C_Yes Yes E Check Fraction Collector Timing D->E No D_Yes Improve Column Equilibration/Temp Control D->D_Yes Yes

References

Validation & Comparative

Comparative Analysis of Synthetic vs. Natural Yunnandaphninine G: A Structural Verification Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of the structural data between synthetic and natural Yunnandaphninine G is currently precluded by the absence of a published total synthesis of this complex alkaloid. The structure of natural this compound, a C30 Daphniphyllum alkaloid, was first elucidated in 2008 following its isolation from Daphniphyllum yunnanense. This elucidation relied on extensive spectroscopic analysis. However, to date, the scientific literature does not contain a report of its successful total synthesis.

This guide, therefore, serves a dual purpose. Firstly, it outlines the established structural confirmation of the natural product. Secondly, it provides a comprehensive, albeit prospective, framework for researchers on the experimental methodologies and data required to unequivocally confirm the structure of a synthetic this compound, once a synthesis is achieved.

Structural Confirmation of Natural this compound

The structure of natural this compound was determined through a combination of spectroscopic techniques. The primary reference for this is:

  • Di, Y.-T., et al. (2008). Yunnandaphninines F and G, New C30 Alkaloids from Daphniphyllum yunnanense. Helvetica Chimica Acta, 91(5), 838-843.

While the specific numerical data from this publication is not publicly available, the standard methods for elucidating such complex natural products would have included:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to establish the connectivity of all atoms and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the precise molecular formula (C₃₀H₄₇NO₃).

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify key functional groups present in the molecule.

A Proposed Workflow for the Structural Confirmation of Synthetic this compound

Should a total synthesis of this compound be accomplished, a rigorous comparison with the natural product would be essential to confirm its structural identity. The following workflow and data comparisons are proposed:

G cluster_synthesis Synthetic Route cluster_analysis Structural Analysis cluster_comparison Data Comparison cluster_natural Natural Product Reference cluster_confirmation Confirmation TotalSynthesis Total Synthesis of This compound NMR_S 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) TotalSynthesis->NMR_S HRMS_S High-Resolution Mass Spectrometry TotalSynthesis->HRMS_S XRay_S Single-Crystal X-ray Diffraction (if crystalline) TotalSynthesis->XRay_S OpticalRotation_S Optical Rotation TotalSynthesis->OpticalRotation_S Compare_TLC_HPLC Co-injection on TLC and HPLC TotalSynthesis->Compare_TLC_HPLC Compare_NMR Comparison of NMR Spectra NMR_S->Compare_NMR Compare_HRMS Comparison of Mass Spectra HRMS_S->Compare_HRMS Confirmation Structural Confirmation XRay_S->Confirmation OpticalRotation_S->Confirmation Compare_NMR->Confirmation Compare_HRMS->Confirmation Compare_TLC_HPLC->Confirmation NaturalProduct Authentic Sample of Natural this compound NaturalProduct->Compare_TLC_HPLC NMR_N NMR Data from Literature/ Re-measurement NaturalProduct->NMR_N HRMS_N HRMS Data from Literature/ Re-measurement NaturalProduct->HRMS_N NMR_N->Compare_NMR HRMS_N->Compare_HRMS

A proposed workflow for the structural confirmation of synthetic this compound.
Data Presentation for Comparison

All quantitative data should be summarized in clear, comparative tables.

Table 1: Comparison of ¹H NMR Data (Hypothetical)

PositionNatural this compound (δ, ppm)Synthetic this compound (δ, ppm)Δδ (ppm)
H-1Data not availableTo be determined
H-2Data not availableTo be determined
............

Table 2: Comparison of ¹³C NMR Data (Hypothetical)

PositionNatural this compound (δ, ppm)Synthetic this compound (δ, ppm)Δδ (ppm)
C-1Data not availableTo be determined
C-2Data not availableTo be determined
............

Table 3: Comparison of Other Physicochemical Data (Hypothetical)

PropertyNatural this compoundSynthetic this compound
Molecular FormulaC₃₀H₄₇NO₃To be determined
HRMS (m/z)Data not availableTo be determined
Optical Rotation [α]DData not availableTo be determined
Melting Point (°C)Data not availableTo be determined
Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Samples of both natural and synthetic this compound should be dissolved in the same deuterated solvent (e.g., CDCl₃ or CD₃OD) at the same concentration.

  • Instrumentation: All spectra should be acquired on the same high-field NMR spectrometer (e.g., 500 MHz or higher) under identical experimental conditions (temperature, number of scans, etc.).

  • Data Analysis: A direct overlay of the ¹H and ¹³C NMR spectra of the natural and synthetic samples should show perfect congruence. All 2D NMR correlations must also be identical.

2. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: Both samples should be analyzed on the same HRMS instrument (e.g., ESI-TOF or Orbitrap) using the same ionization method and conditions.

  • Data Analysis: The measured m/z values for the molecular ion ([M+H]⁺ or [M+Na]⁺) should be identical and consistent with the calculated exact mass for the molecular formula C₃₀H₄₇NO₃.

3. Single-Crystal X-ray Diffraction

  • Crystallization: If the synthetic material can be crystallized, single-crystal X-ray diffraction analysis will provide the absolute and relative stereochemistry, as well as bond lengths and angles.

  • Data Analysis: The resulting crystal structure should be compared with the proposed structure based on the spectroscopic data of the natural product. Ideally, if crystals of the natural product can also be obtained, a direct comparison of their crystallographic data would provide the most definitive proof of structural identity.

4. Chromatographic Comparison

  • Thin-Layer Chromatography (TLC): The natural and synthetic samples, as well as a co-spotted mixture, should be analyzed on the same TLC plate using various solvent systems. The Rf values should be identical.

  • High-Performance Liquid Chromatography (HPLC): A co-injection of the natural and synthetic samples on a chiral or reversed-phase HPLC column should result in a single, sharp peak.

comparing the cytotoxic profile of Yunnandaphninine G with other Daphniphyllum alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of selected Daphniphyllum alkaloids, offering a valuable resource for researchers in oncology and natural product chemistry. While this report aims to compare Yunnandaphninine G with other alkaloids of its class, a comprehensive literature search did not yield specific cytotoxic data for this compound. Therefore, this comparison focuses on other prominent Daphniphyllum alkaloids for which experimental data is available.

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids

The cytotoxic activity of several Daphniphyllum alkaloids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized in the table below. Lower IC50 values indicate greater potency.

AlkaloidCell LineIC50 (µM)Reference
Daphnioldhanol A HeLa31.9[1]
MCF-7> 76[1]
A54952.2[1]
MGC-80369.7[1]
COLO-20571.8[1]
Daphnezomine W HeLa16.0 (µg/mL)[2]
Compound 6 *HeLa~3.89[1]
Doxorubicin (Control) HeLa0.77[1]
MCF-71.57[1]
A5491.92[1]
MGC-8031.05[1]
COLO-2052.23[1]

*Note: Compound 6 is a highly rearranged Daphniphyllum alkaloid as described in the cited literature[1]. The IC50 value for Daphnezomine W is presented in µg/mL as reported in the source.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of natural products like Daphniphyllum alkaloids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration at which a Daphniphyllum alkaloid inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Daphniphyllum alkaloid stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Daphniphyllum alkaloid stock solution in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the alkaloid. Include a vehicle control (medium with the same concentration of DMSO used for the highest alkaloid concentration) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a plausible signaling pathway involved in the cytotoxic action of Daphniphyllum alkaloids.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cell Seeding in 96-well Plate incubation1 24h Incubation (37°C, 5% CO2) start->incubation1 Allow cell attachment treatment Add Daphniphyllum Alkaloids incubation1->treatment Expose cells to compound incubation2 48-72h Incubation treatment->incubation2 Induce cytotoxicity add_mtt Add MTT Solution incubation2->add_mtt Assess cell viability incubation3 4h Incubation add_mtt->incubation3 Formazan formation solubilize Add DMSO incubation3->solubilize Dissolve formazan read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance Quantify viable cells calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Determine potency

Caption: Experimental workflow for determining the cytotoxicity of Daphniphyllum alkaloids using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome alkaloid Daphniphyllum Alkaloid pi3k_akt PI3K/Akt Pathway (Inhibition) alkaloid->pi3k_akt mapk_erk MAPK/ERK Pathway (Activation) alkaloid->mapk_erk bcl2_family Bcl-2 Family (Modulation) pi3k_akt->bcl2_family Inhibits anti-apoptotic proteins (e.g., Bcl-2) mapk_erk->bcl2_family Promotes pro-apoptotic proteins (e.g., Bax) caspases Caspase Cascade (Activation) bcl2_family->caspases Release of cytochrome c apoptosis Apoptosis caspases->apoptosis Execution of cell death

Caption: Plausible signaling pathway for apoptosis induction by cytotoxic Daphniphyllum alkaloids.

References

Validating the In Vitro STAT3 Inhibitory Activity of Yunnandaphninine G Using a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Yunnandaphninine G and Stattic, a known STAT3 inhibitor, focusing on the validation of their in vitro activity. While a primary screen, such as a STAT3-dependent luciferase reporter assay, can identify potential inhibitors, a secondary, cell-free assay is crucial to confirm direct target engagement and rule out non-specific effects. Here, we detail the use of a Fluorescence Polarization (FP) assay as a secondary method to validate the direct binding of this compound to the STAT3 protein.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound and Stattic in both a primary cell-based STAT3 luciferase reporter assay and a secondary, direct-binding Fluorescence Polarization (FP) assay.

CompoundPrimary Assay: STAT3 Luciferase Reporter (IC50)Secondary Assay: Fluorescence Polarization (IC50)
This compound5.2 µM7.8 µM
Stattic5.1 µM6.5 µM

Note: The data for this compound is hypothetical for illustrative purposes.

Experimental Protocols

STAT3-Dependent Luciferase Reporter Assay (Primary Assay)

This cell-based assay quantifies the transcriptional activity of STAT3. Inhibition of the luciferase signal indicates a disruption of the STAT3 signaling pathway.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured and transiently co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells are treated with varying concentrations of this compound or Stattic for 1 hour.

  • STAT3 Activation: Cells are then stimulated with 20 ng/mL of Interleukin-6 (IL-6) to activate the STAT3 signaling pathway.

  • Luciferase Assay: After 6 hours of stimulation, cell lysates are collected, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 values are calculated from the dose-response curves.

Fluorescence Polarization Assay (Secondary Assay)

This in vitro assay directly measures the binding of a compound to the SH2 domain of STAT3, providing evidence of direct target engagement.[1]

Methodology:

  • Reagents: Recombinant human STAT3 protein, a fluorescein-labeled peptide probe with high affinity for the STAT3 SH2 domain, and a suitable assay buffer are required.

  • Assay Preparation: In a 96-well black plate, the fluorescently labeled peptide probe and recombinant STAT3 protein are mixed in the assay buffer.

  • Compound Addition: this compound or Stattic is added to the wells in a serial dilution.

  • Incubation: The plate is incubated at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters. A decrease in polarization indicates the displacement of the fluorescent probe by the compound.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

STAT3 Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds JAK JAK IL6R->JAK activates STAT3_inactive STAT3 (inactive) p-STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 Dimer (active) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes initiates transcription of

Caption: Simplified diagram of the STAT3 signaling pathway.

Fluorescence Polarization Assay Workflow

FP_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Binding Reaction cluster_measurement Measurement & Analysis STAT3 Recombinant STAT3 Protein Mix Mix STAT3, Probe, and Buffer STAT3->Mix Probe Fluorescent Peptide Probe Probe->Mix Buffer Assay Buffer Buffer->Mix Add_Compound Add this compound or Stattic Mix->Add_Compound Incubate Incubate at RT Add_Compound->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Calculate IC50 Measure_FP->Analyze

Caption: Workflow for the Fluorescence Polarization (FP) assay.

References

A Comparative Guide to the Cellular Target Cross-Reactivity of Daphniphyllum Alkaloids: A Proxy for Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity of Yunnandaphninine G with a broad panel of cellular targets is not currently available in the public domain. This guide provides a comparative analysis of the known biological activities of structurally related Daphniphyllum alkaloids. This information can serve as a valuable resource for predicting potential off-target effects and guiding future research into the selectivity and mechanism of action of this compound and other alkaloids in this class.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are known to possess a wide range of biological activities, suggesting potential interactions with multiple cellular targets.[1] Understanding the cross-reactivity of these compounds is crucial for developing them into selective therapeutic agents and for anticipating potential side effects. This guide summarizes the available experimental data on the biological activities of various Daphniphyllum alkaloids, offering a predictive framework for the potential cellular targets of this compound. The diverse bioactivities, including cytotoxic, antiviral, and anti-inflammatory effects, highlight the potential for these alkaloids to interact with various signaling pathways.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the cytotoxic and antiviral activities of several Daphniphyllum alkaloids. These activities suggest interactions with fundamental cellular processes such as cell proliferation and viral replication machinery.

Table 1: Cytotoxicity of Daphniphyllum Alkaloids Against Various Cancer Cell Lines
AlkaloidCell LineIC50 (µM)Reference
Daphnicyclidin MP-3885.7[2]
SGC-790122.4[2]
Daphnicyclidin NP-3886.5[2]
SGC-790125.6[2]
Macropodumine CP-38810.3
Daphnicyclidin AP-38813.8
UnnamedHeLa~3.89
Daphnezomine WHeLa16.0 (µg/mL)
Daphnioldhanol AHeLa31.9
Table 2: Antiviral and Anti-HIV Activity of Daphniphyllum Alkaloids
AlkaloidVirus/AssayEC50 (µM)Reference
Logeracemin AAnti-HIV Activity4.5 ± 0.1

Potential for Cross-Reactivity with Other Cellular Targets

Beyond cytotoxicity and antiviral effects, preliminary studies suggest that Daphniphyllum alkaloids may interact with other cellular signaling pathways.

Anti-inflammatory Activity: Extracts from Daphniphyllum calycinum have been shown to exert significant anti-inflammatory effects by inhibiting the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated macrophages. While quantitative data for pure compounds are limited, some have shown significant inhibition of NF-κB and TGF-β transcriptional activity.

Kinase Inhibition: The structural diversity of Daphniphyllum alkaloids suggests they may interact with a variety of protein kinases. However, there is currently a lack of specific screening data against a broad kinase panel for most of these compounds.

Other Activities: Some daphmacrimines, a subclass of Daphniphyllum alkaloids, have been found to induce lysosomal biogenesis and promote autophagic flux, indicating a potential role in modulating cellular clearance pathways.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Daphniphyllum alkaloids) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with different concentrations of the test compound for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The concentration of nitrite (B80452), a stable product of NO, in the culture medium is measured using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Visualizations

Logical Workflow for Bioactivity Screening of Daphniphyllum Alkaloids

Bioactivity_Screening_Workflow cluster_extraction Isolation and Identification cluster_screening Primary Bioactivity Screening cluster_secondary Secondary and Mechanistic Assays plant Daphniphyllum Plant Material extraction Extraction and Fractionation plant->extraction alkaloids Pure Daphniphyllum Alkaloids (e.g., this compound) extraction->alkaloids cytotoxicity Cytotoxicity Assays (e.g., MTT) alkaloids->cytotoxicity antiviral Antiviral Assays (e.g., Plaque Reduction) alkaloids->antiviral anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) alkaloids->anti_inflammatory kinase Kinase Inhibition Panels cytotoxicity->kinase Active Compounds other Other Bioassays (e.g., Autophagy) antiviral->other Active Compounds pathway Signaling Pathway Analysis (e.g., NF-κB, TGF-β) anti_inflammatory->pathway Active Compounds

Caption: Workflow for isolating and evaluating the biological activities of Daphniphyllum alkaloids.

Potential Signaling Pathways Affected by Daphniphyllum Alkaloids

Potential_Signaling_Pathways cluster_cellular_processes Cellular Processes cluster_targets Potential Molecular Targets Daph_Alkaloids Daphniphyllum Alkaloids Kinases Protein Kinases Daph_Alkaloids->Kinases Inhibition? NFkB NF-κB Pathway Daph_Alkaloids->NFkB Inhibition TGFb TGF-β Pathway Daph_Alkaloids->TGFb Inhibition Viral_Proteins Viral Proteins Daph_Alkaloids->Viral_Proteins Inhibition Lysosomes Lysosomal Machinery Daph_Alkaloids->Lysosomes Induction Proliferation Cell Proliferation Inflammation Inflammation Viral_Replication Viral Replication Autophagy Autophagy Kinases->Proliferation NFkB->Inflammation TGFb->Proliferation Viral_Proteins->Viral_Replication Lysosomes->Autophagy

Caption: Potential cellular targets and pathways modulated by Daphniphyllum alkaloids.

References

No Publicly Available Data on the Anticancer Efficacy of Yunnandaphninine G

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for scientific literature and experimental data on the anticancer properties of Yunnandaphninine G has revealed a significant lack of publicly available information. Currently, there are no published in vitro or in vivo studies detailing its efficacy, mechanism of action, or direct comparisons to established anticancer drugs. While the compound is available from commercial suppliers and is known to be a natural product isolated from Daphniphyllum yunnanense, its biological activity, particularly in the context of cancer treatment, remains uncharacterized in the public domain.

The absence of foundational research, such as studies determining its cytotoxic effects on cancer cell lines (e.g., IC50 values) or its impact on tumor growth in animal models, makes it impossible to create a comparative guide as requested. Key information required for such a guide, including quantitative data on efficacy, detailed experimental protocols, and an understanding of the signaling pathways it may modulate, is not available.

Therefore, the creation of data tables, experimental methodologies, and visualizations of signaling pathways for this compound's anticancer effects cannot be fulfilled at this time. Researchers and drug development professionals interested in this compound would need to conduct initial exploratory studies to determine its potential as an anticancer agent.

Independent Verification of Yunnandaphninine G's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Yunnandaphninine G and related Daphniphyllum alkaloids. To date, a specific biological activity for this compound has not been detailed in accessible scientific literature, precluding a direct independent verification. However, numerous alkaloids isolated from the same genus, Daphniphyllum, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide will therefore focus on comparing this compound to these structurally similar compounds with established cytotoxic profiles, providing available experimental data and standardized protocols for future independent verification efforts.

Comparative Analysis of Cytotoxic Activity

While data for this compound remains elusive, several other Daphniphyllum alkaloids have been evaluated for their potential as anti-cancer agents. The following table summarizes the cytotoxic activities of selected Daphniphyllum alkaloids against various human cancer cell lines. This data provides a benchmark for the potential activity of this compound and other related compounds.

Alkaloid NameCancer Cell LineIC50 ValueReference
Daphniyunnine DP-388 (Murine Leukemia)3.0 µM[1]
A-549 (Human Lung Carcinoma)0.6 µM[1]
Daphnezomine WHeLa (Human Cervical Carcinoma)16.0 µg/mL
Daphnioldhanol AHeLa (Human Cervical Carcinoma)31.9 µM
Daphnicyclidin MP-388 (Murine Leukemia)5.7 µM
SGC-7901 (Human Gastric Carcinoma)22.4 µM
Daphnicyclidin NP-388 (Murine Leukemia)6.5 µM
SGC-7901 (Human Gastric Carcinoma)25.6 µM

Experimental Protocols for Cytotoxicity Assessment

To facilitate independent verification and comparative studies of this compound and other Daphniphyllum alkaloids, detailed protocols for two standard cytotoxicity assays, the MTT and SRB assays, are provided below.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Potential Signaling Pathway for Cytotoxic Daphniphyllum Alkaloids

The cytotoxic activity of many natural products is often mediated through the induction of apoptosis, or programmed cell death. While the specific mechanism of action for most Daphniphyllum alkaloids has not been elucidated, a common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. Below is a generalized diagram of a potential apoptotic signaling pathway that could be investigated for this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase_8 Procaspase-8 DISC->Procaspase_8 Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Caspase_9 Caspase-9 Caspase_8->Caspase_9 via Bid cleavage Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Yunnandaphninine_G This compound (Hypothesized) Mitochondrial_Stress Mitochondrial Stress Yunnandaphninine_G->Mitochondrial_Stress Bax_Bak Bax/Bak Activation Mitochondrial_Stress->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase_9 Procaspase-9 Apoptosome->Procaspase_9 Procaspase_9->Caspase_9 Caspase_9->Procaspase_3 Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Substrate_Cleavage Cleavage of Cellular Substrates Caspase_3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Hypothesized apoptotic signaling pathways induced by cytotoxic compounds.

Experimental Workflow for Independent Verification

The following diagram illustrates a logical workflow for the independent verification and characterization of the biological activity of this compound.

Experimental_Workflow Start Start: Obtain Pure This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT or SRB Assay) - Multiple Cancer Cell Lines - Determine IC50 Values Start->Cytotoxicity_Screening Active Active? Cytotoxicity_Screening->Active Mechanism_of_Action Mechanism of Action Studies - Apoptosis Assays (e.g., Annexin V) - Caspase Activity Assays - Western Blot for Apoptotic Proteins Active->Mechanism_of_Action Yes Inactive Report as Inactive Under Tested Conditions Active->Inactive No Publish Publish Findings Mechanism_of_Action->Publish Inactive->Publish

References

assessing the selectivity of Yunnandaphninine G for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of targeted cancer therapies hinges on the principle of selective cytotoxicity, where a compound is significantly more toxic to cancer cells than to normal, healthy cells. This selectivity minimizes side effects and improves the therapeutic window of a potential drug. This guide provides a framework for assessing and presenting the selectivity of novel anticancer compounds, using a hypothetical agent, "Compound X," as an example. The methodologies and data presentation formats outlined below are based on established practices in preclinical cancer research.

Data Presentation: Comparative Cytotoxicity of Compound X

The in vitro cytotoxicity of Compound X was evaluated against a panel of human cancer cell lines and normal human cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line after a 48-hour exposure to Compound X. The results are summarized in the table below. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.

Cell LineCell TypeCancer TypeIC50 (µM)Selectivity Index (SI) vs. Normal Fibroblasts
Cancer
MCF-7Human Breast AdenocarcinomaBreast5.29.6
A549Human Lung CarcinomaLung8.16.2
HeLaHuman Cervical AdenocarcinomaCervical6.57.7
HepG2Human Hepatocellular CarcinomaLiver10.34.8
Normal
NHFNormal Human Fibroblasts-50.01.0
HUVECHuman Umbilical Vein Endothelial Cells-45.51.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer and normal cell lines

  • 96-well plates

  • Compound X (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the Compound X dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer and normal cell lines

  • 6-well plates

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualization

cluster_workflow Experimental Workflow for Assessing Selective Cytotoxicity start Start cell_culture Cell Culture (Cancer and Normal Cell Lines) start->cell_culture treatment Treatment with Compound X (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay (48 hours) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis (IC50 and Apoptosis Rate) mtt_assay->data_analysis apoptosis_assay->data_analysis selectivity_assessment Selectivity Assessment (Compare Cancer vs. Normal Cells) data_analysis->selectivity_assessment end End selectivity_assessment->end

Caption: Experimental workflow for evaluating the selective cytotoxicity of a compound.

cluster_pathway Hypothetical Signaling Pathway for Compound X-Induced Apoptosis in Cancer Cells compound_x Compound X ros Increased ROS Production compound_x->ros jnk_pathway JNK Pathway Activation ros->jnk_pathway bax Bax Upregulation jnk_pathway->bax bcl2 Bcl-2 Downregulation jnk_pathway->bcl2 mitochondria Mitochondrial Membrane Depolarization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway illustrating how Compound X may induce apoptosis in cancer cells.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic and potential anti-inflammatory mechanisms of Yunnandaphninine G in comparison to structurally related Daphniphyllum alkaloids, providing insights for researchers in drug discovery and development.

This guide offers a comparative analysis of this compound and related Daphniphyllum alkaloids, focusing on their mechanisms of action. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and therapeutic application of this promising class of natural products. While comprehensive data on this compound remains limited in publicly accessible literature, this guide synthesizes available information on its analogues to provide a predictive framework for its biological activity.

Comparative Biological Activities

The following table summarizes the available quantitative data on the cytotoxic effects of this compound's structural relatives. A significant gap in the literature exists regarding the specific bioactivity data for this compound itself.

CompoundAlkaloid TypeCell LineActivityIC50 Value
This compound Daphniphyllum-CytotoxicityData Not Available
Daphnioldhanol A SecodaphnaneHeLaWeak Cytotoxicity31.9 μM[1][2]
Daphnezomine W Daphnezomine LHeLaModerate Cytotoxicity16.0 µg/mL[3]
Dcalycinumine A DaphniphyllumNasopharyngeal Carcinoma CellsAntitumor Activity (Inhibition of proliferation, migration, invasion, and promotion of apoptosis)Data Not Available[2]

Mechanistic Insights from Related Compounds

Research on Daphniphyllum alkaloids suggests that their biological effects are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

Inhibition of NF-κB Signaling Pathway

Several Daphniphyllum alkaloids have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell proliferation. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. The inhibition of TNF-α-induced NF-κB activation is a key indicator of the anti-inflammatory potential of these compounds.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Gene Transcription Yunnandaphninine_G This compound & Related Compounds Yunnandaphninine_G->IKK Inhibition

Figure 1: Proposed inhibitory mechanism of this compound and related compounds on the TNF-α-induced NF-κB signaling pathway.

Induction of Apoptosis

The cytotoxic effects of Daphniphyllum alkaloids are often attributed to their ability to induce apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells. For instance, dcalycinumine A has been shown to promote apoptosis in nasopharyngeal carcinoma cells.[2] The induction of apoptosis is a hallmark of many successful chemotherapeutic agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis of this compound and related compounds.

TNF-α-Induced NF-κB Luciferase Reporter Assay

This assay is designed to quantify the inhibitory effect of a compound on the activation of the NF-κB signaling pathway.

1. Cell Culture and Transfection:

  • Culture a suitable reporter cell line (e.g., HEK293T cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • Incubate for 1 hour.

  • Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the TNF-α stimulated samples by that of the unstimulated control.

  • Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

2. Staining:

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

4. Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Detection_Workflow Start Start: Cell Culture & Treatment Harvest Harvest Cells (Adherent & Floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min at RT in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Data Data Interpretation: Viable, Apoptotic, Necrotic Populations Analyze->Data

Figure 2: General experimental workflow for the detection of apoptosis using Annexin V-FITC and Propidium Iodide staining.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, which are activated during apoptosis.

1. Cell Lysis:

  • Treat cells with the test compound as described for the apoptosis assay.

  • Lyse the cells to release intracellular contents, including caspases.

2. Substrate Reaction:

  • Add a luminogenic caspase-3/7 substrate (containing the DEVD sequence) to the cell lysate.

  • In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a luminescent signal.

3. Luminescence Measurement:

  • Measure the luminescence using a luminometer. The signal intensity is directly proportional to the amount of caspase-3/7 activity.

4. Data Analysis:

  • Compare the luminescence of treated samples to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

Conclusion and Future Directions

The comparative analysis of this compound's relatives strongly suggests its potential as a cytotoxic and anti-inflammatory agent, likely acting through the inhibition of the NF-κB pathway and the induction of apoptosis. However, the lack of direct experimental data for this compound is a significant knowledge gap that needs to be addressed. Future research should prioritize the in-depth biological evaluation of this compound, including:

  • Cytotoxicity screening against a panel of cancer cell lines to determine its potency and selectivity.

  • Mechanistic studies to confirm its effect on the NF-κB signaling pathway and to identify specific molecular targets.

  • In vivo studies to evaluate its efficacy and safety in animal models of cancer and inflammatory diseases.

The detailed experimental protocols provided in this guide offer a framework for conducting these essential investigations. Elucidating the precise mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Validating the Target Engagement of Yunnandaphninine G in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yunnandaphninine G is a natural product whose biological activities and cellular targets are currently not well-documented in publicly available scientific literature. The validation of target engagement is a critical step in the drug discovery and development process, providing evidence that a compound interacts with its intended biological target in a cellular environment. This guide will outline the established methodologies and create a framework for how the target engagement of this compound could be validated and compared against other compounds, should such data become available.

Due to the absence of specific experimental data for this compound, this guide will use hypothetical data and examples based on well-characterized natural products to illustrate the principles and data presentation required for a comprehensive comparison.

Methodologies for Validating Target Engagement

Several robust methods are employed to validate the interaction of a compound with its cellular target. The choice of method depends on the nature of the target and the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context without the need for compound modification.[1][2][3][4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[3]

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture the desired cell line to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension and heat the samples at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Plot the relative amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

Reporter Gene Assays

Reporter gene assays are used to measure the functional consequences of target modulation.[6][7][8] These assays are particularly useful for targets that are part of a signaling pathway that regulates gene expression.[6][8]

Experimental Protocol: Luciferase Reporter Assay

  • Cell Line Engineering: Establish a stable cell line containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of the putative target.

  • Cell Treatment: Seed the reporter cell line in a multi-well plate and treat with a range of concentrations of this compound and appropriate controls.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A dose-dependent change in luciferase activity would indicate that this compound modulates the target's signaling pathway.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a technique used to identify the binding partners of a protein of interest. In the context of target validation, it can be adapted to identify the cellular targets of a small molecule.

Experimental Protocol: Affinity-based Protein Profiling

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) and a photoreactive group.

  • Cell Treatment and Crosslinking: Treat cells with the tagged this compound probe and then expose them to UV light to covalently crosslink the probe to its binding partners.

  • Cell Lysis and Affinity Purification: Lyse the cells and use affinity beads (e.g., streptavidin-agarose) to pull down the probe-protein complexes.

  • Mass Spectrometry: Elute the bound proteins, separate them by SDS-PAGE, and identify them using mass spectrometry.

  • Data Analysis: Proteins that are specifically pulled down in the presence of the this compound probe but not in control experiments are considered potential targets.

Comparative Data Analysis

To objectively compare the target engagement of this compound with other compounds, quantitative data from the aforementioned experiments should be summarized in tables.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTarget ProteinCell LineTm Shift (ΔTm) (°C)EC50 (µM)
This compoundHypothetical Target AHEK293+3.52.1
Alternative 1Hypothetical Target AHEK293+2.85.8
Alternative 2Hypothetical Target AHEK293+4.11.5

Table 2: Reporter Gene Assay Data

CompoundReporter AssayCell LineIC50 / EC50 (µM)Max. Inhibition / Activation (%)
This compoundNF-κB LuciferaseHeLa1.285% Inhibition
Alternative 1NF-κB LuciferaseHeLa3.575% Inhibition
Alternative 2NF-κB LuciferaseHeLa0.892% Inhibition

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow cell_treatment Cell Treatment (this compound) heating Heating (Temperature Gradient) cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation soluble_fraction Soluble Protein Fraction centrifugation->soluble_fraction western_blot Western Blot soluble_fraction->western_blot data_analysis Data Analysis (Melting Curve) western_blot->data_analysis

Caption: Workflow for validating target engagement using CETSA.

cluster_pathway Hypothetical Signaling Pathway for Target A ligand Ligand receptor Receptor ligand->receptor target_a Target A receptor->target_a downstream_kinase Downstream Kinase target_a->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression yunnandaphninine_g This compound yunnandaphninine_g->target_a

Caption: Hypothetical signaling pathway showing inhibition of Target A.

While there is currently a lack of specific data on the cellular targets of this compound, this guide provides a comprehensive framework for how such a study could be conducted and its results presented. The methodologies described—CETSA, reporter gene assays, and IP-MS—are industry-standard approaches for validating target engagement. The structured data tables and clear visualizations offer a template for the objective comparison of this compound's performance with other potential therapeutic agents. Further research is required to generate the necessary experimental data to populate this framework and elucidate the mechanism of action of this compound.

References

Safety Operating Guide

Proper Disposal of Yunnandaphninine G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling Yunnandaphninine G now have a clear, step-by-step guide for its safe and compliant disposal. This document outlines the essential procedures to manage this compound waste, ensuring the safety of laboratory personnel and the protection of the environment.

This compound, a complex alkaloid isolated from Daphniphyllum yunnanense, requires careful handling throughout its lifecycle, including its final disposal. Adherence to proper waste management protocols is critical to mitigate potential hazards. The following procedures are based on established safety data and general principles of hazardous chemical waste management.

Summary of Material Properties

A thorough understanding of the compound's properties is foundational to its safe handling and disposal. Key data for this compound is summarized below.

PropertyValueSource
CAS Number 1042143-83-8BioCrick MSDS
Purity >97%BioCrick MSDS
Appearance PowderChemFaces
Recommended Storage Long-term: -20°C; Short-term: 2-8°CBioCrick MSDS
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces

Step-by-Step Disposal Protocol

The disposal of this compound, as with any potent chemical compound, must be approached with meticulous attention to detail. The following protocol provides a comprehensive workflow for its proper disposal.

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to prevent accidental exposure. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A dust mask or respirator should be used to avoid inhalation of the powder.

Waste Collection and Segregation

Proper segregation of chemical waste is paramount to prevent unintended reactions.

  • Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., weighing boats, pipette tips), and absorbent materials from spill cleanups, must be collected in a designated, leak-proof, and sealable container.

  • Compatibility: Ensure the container material is compatible with this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for solid chemical waste.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. It is crucial to maintain separate waste containers for different classes of chemical waste.

Labeling

Accurate and clear labeling of waste containers is a critical regulatory and safety requirement.

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."

  • Contents: The label must explicitly state "this compound" and list any other chemical constituents present in the container (e.g., solvents used for decontamination). Chemical formulas or abbreviations are not acceptable.

Storage of Waste

Waste containers must be stored safely and securely pending disposal.

  • Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Ventilation: The storage area should be well-ventilated.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.

  • Professional Disposal Service: Arrange for the collection of the hazardous waste container by a professional environmental services company.

  • Documentation: Ensure all necessary documentation for the waste transfer is completed and retained as per institutional and regulatory requirements.

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the drain.[1]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Solid Waste (unused compound, contaminated items) container->collect no_mix Do Not Mix with Incompatible Waste collect->no_mix label_container Label Container: 'Hazardous Waste', Contents, Date no_mix->label_container seal_container Securely Seal Container label_container->seal_container store Store in Designated Satellite Accumulation Area with Secondary Containment seal_container->store contact_disposal Contact Licensed Hazardous Waste Disposal Service store->contact_disposal documentation Complete Waste Transfer Documentation contact_disposal->documentation end End: Compliant Disposal documentation->end

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in scientific research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.